Product packaging for LPA receptor antagonist-1(Cat. No.:CAS No. 1186371-31-2)

LPA receptor antagonist-1

Cat. No.: B12374369
CAS No.: 1186371-31-2
M. Wt: 548.0 g/mol
InChI Key: LYIMNTCVYUXJEZ-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Lysophosphatidic Acid Biosynthesis, Metabolism, and Biological Actions

LPA is not a single molecule but a class of lipids, consisting of a glycerol (B35011) backbone, a phosphate (B84403) head group, and a single acyl chain that can vary in length and saturation. nih.govjst.go.jp This structural variability contributes to the diversity of its biological effects. cdnsciencepub.com

Biosynthesis: There are two primary pathways for the production of extracellular LPA. oup.com The most well-characterized pathway involves the enzyme autotaxin (ATX), a lysophospholipase D that converts lysophosphatidylcholine (B164491) (LPC) and other lysophospholipids in the plasma into LPA. oup.comwikipedia.org In fact, ATX activity is responsible for the majority of LPA found in the blood plasma. scripps.edu A second pathway involves the deacylation of phosphatidic acid (PA) by phospholipases such as phospholipase A1 (PLA1) or A2 (PLA2). oup.com

Metabolism: The signaling actions of LPA are terminated through its degradation by a family of enzymes known as lipid phosphate phosphatases (LPPs). oup.comcdnsciencepub.com These enzymes, particularly LPP1 and LPP3, are located on the plasma membrane and dephosphorylate extracellular LPA, rendering it inactive. oup.comcdnsciencepub.com

Biological Actions: LPA's signaling influences a multitude of fundamental cellular processes. nih.govbiomolther.org These actions include the stimulation of cell proliferation, promotion of cell survival by inhibiting apoptosis, and regulation of cell migration and differentiation. researchgate.netijstemcell.commdpi.com LPA also plays a role in cytoskeletal reorganization, cell adhesion, and neurite retraction. researchgate.netijstemcell.com Its dysregulation has been linked to various diseases, including cancer, where it can promote tumor growth and metastasis. wikipedia.orgbiomolther.org

Classification and Characterization of Lysophosphatidic Acid Receptors (LPA1-6)

The diverse biological effects of LPA are mediated by at least six distinct G protein-coupled receptors, designated LPA₁ through LPA₆. nih.govwikipedia.org These receptors are all Class A rhodopsin-like GPCRs, characterized by a structure that spans the cell membrane seven times. nih.govmdpi.commarkelab.com Based on sequence homology, they are divided into two subfamilies: the EDG family (LPA₁₋₃) and the P2Y purinergic receptor family (LPA₄₋₆). nih.govmdpi.com

As 7-transmembrane proteins, all LPA receptors feature an extracellular N-terminus, three extracellular loops, three intracellular loops, and an intracellular C-terminus which interacts with heterotrimeric G proteins. mdpi.commarkelab.com The crystal structure of LPA₁ has been solved, revealing a flexible ligand-binding pocket that can accommodate various LPA species and even other lipid-like molecules. guidetopharmacology.orgproteopedia.orgnih.gov

LPA receptors are often considered promiscuous as they can couple to multiple types of heterotrimeric G proteins, leading to a wide range of downstream signaling events. mdpi.com The primary G protein families activated by LPA receptors are Gαi/o, Gαq/11, Gα12/13, and Gαs. nih.govcdnsciencepub.comscripps.edu Activation of these G proteins initiates various intracellular signaling cascades, including the Rho/ROCK pathway (implicated in cytoskeletal changes), the PI3K/AKT pathway (involved in cell survival), and the phospholipase C (PLC) pathway (leading to calcium mobilization). nih.govbiomolther.orgmdpi.com

Table 1: Classification and G-Protein Coupling of LPA Receptors
ReceptorFamilyCoupled G-Proteins
LPA₁EDGGαi/o, Gαq/11, Gα12/13 nih.govscripps.edumdpi.com
LPA₂EDGGαi/o, Gαq/11, Gα12/13 nih.govscripps.edumdpi.com
LPA₃EDGGαi/o, Gαq/11 mdpi.com
LPA₄P2Y-likeGαs, Gαq/11, Gα12/13 nih.gov
LPA₅P2Y-likeGαq/11, Gα12/13 nih.gov
LPA₆P2Y-likeGαs, Gα12/13 nih.gov

LPA receptors exhibit broad but distinct tissue distribution and cellular expression profiles, which accounts for the tissue-specific effects of LPA signaling. scripps.eduoup.com Immunohistochemical studies have confirmed the widespread expression of LPA₁₋₃ in major human organs, with signals often localized in the cytoplasm and nucleus, in addition to the cell membrane. e-century.us

Table 2: Tissue Distribution of LPA Receptors (LPA₁-LPA₆)
ReceptorNotable Tissue and Cellular Expression
LPA₁Highly expressed in the brain (especially the cerebral cortex), heart, uterus, testis, lung, and skeletal muscle. nih.govoup.com Found in neuronal progenitor cells, Schwann cells, fibroblasts, and prostate stromal cells. nih.govoup.combiologists.com
LPA₂Highly expressed in testis and leukocytes; moderate expression in prostate, spleen, thymus, pancreas, lung, and heart. nih.govscripps.eduoup.com
LPA₃Expression largely confined to the pancreas, testes, prostate, and heart. biomolther.orgoup.com Plays a well-characterized role in reproduction. biomolther.org
LPA₄Highly expressed in the ovary, with lower levels detected in other organs. oup.com
LPA₅Expressed in macrophages, T-cells, and involved in gut homeostasis. mdpi.comimrpress.com
LPA₆Crucial for hair follicle development and growth; also involved in oligodendrocyte development. biologists.comimrpress.com

Physiological Roles of LPA Signaling Across Biological Systems

LPA signaling is integral to numerous physiological processes, from embryonic development to the maintenance of adult tissue homeostasis. scripps.edubiologists.com Its functions are essential for the nervous, cardiovascular, reproductive, and pulmonary systems. nih.gov

LPA signaling plays a critical role during organismal development. biologists.com Genetic studies in mice have demonstrated that LPA is essential for proper neural tube closure and vascular development, as mice lacking the LPA-producing enzyme autotaxin die during embryogenesis. scripps.edunih.gov Specifically, LPA₁ signaling is involved in cerebral cortex formation, Schwann cell migration and myelination, and the commitment of neuronal progenitors. nih.govimrpress.com LPA also modulates bone development by promoting the differentiation of mesenchymal stem cells into osteoblasts. biologists.com In the immune system, LPA influences the motility and chemotaxis of T cells, natural killer cells, and dendritic cells, contributing to immune surveillance and homeostasis. ijstemcell.com

At the cellular level, LPA is a potent mitogen that stimulates proliferation in a wide variety of cell types. wikipedia.orgijstemcell.com This proliferative effect is often mediated through LPA₁ and LPA₂, which activate pathways like MAPK and PI3K/Akt. nih.govresearchgate.net The PI3K/Akt pathway is also a key mechanism by which LPA promotes cell survival, protecting cells from apoptosis. nih.govmdpi.com Furthermore, LPA signaling is a key regulator of cell differentiation. For example, LPA₁ activation can stimulate the neuronal differentiation of cortical neuroblasts and neural progenitors. ijstemcell.com In other contexts, such as with Schwann cells, LPA signaling through LPA₂ can promote the expression of proteins associated with differentiation. nih.gov

Rationale for Pharmacological Intervention Targeting LPA Receptors

The extensive involvement of aberrant LPA signaling in a wide range of significant human diseases provides a strong rationale for the pharmacological targeting of LPA receptors. biomolther.orgnih.gov The ubiquitous nature of LPA's effects means that dysregulation of its production or signaling can impact multiple organ systems, making it a pivotal target for therapeutic intervention. researchgate.net

Given that LPA receptors are G protein-coupled receptors (GPCRs), they represent a class of targets for which a wealth of drug development experience exists. cambridge.org The development of selective antagonists for specific LPA receptor subtypes offers the potential for targeted therapies with fewer off-target effects. nih.govresearchgate.net

The therapeutic potential of LPA receptor antagonists is most advanced in the field of fibrotic diseases. mdpi.com Several LPA₁ receptor antagonists have progressed to clinical trials for idiopathic pulmonary fibrosis and systemic sclerosis, demonstrating the viability of this approach. biomolther.orgersnet.org In oncology, targeting the LPA axis is a promising strategy to inhibit tumor growth, metastasis, and resistance to therapy. mdpi.comnih.govwjon.org Preclinical studies have shown that LPA receptor antagonists can decrease tumor-associated angiogenesis. nih.gov

For neurological conditions, particularly neuropathic pain, the successful treatment of animal models with LPA receptor antagonists highlights a clear path toward clinical application. tandfonline.comtandfonline.com The ability of these antagonists to cure established chronic pain in preclinical models is particularly encouraging. tandfonline.com

Introduction to LPA Receptor Antagonist-1: Discovery Context and Initial Academic Significance

The field of LPA receptor pharmacology was launched by the molecular cloning of the first high-affinity LPA receptor in 1996, now known as LPA₁. nih.govfrontiersin.org Originally designated Vzg-1 or Edg-2, its discovery provided a specific molecular target and a platform for developing selective ligands to probe its function. biomolther.orgfrontiersin.org The subsequent identification of LPA₂ and LPA₃ through homology searches further expanded the understanding of this receptor family. biomolther.org

The development of the first antagonists for the LPA₁ receptor was a significant milestone, enabling researchers to dissect the specific roles of LPA₁ signaling from the effects of other LPA receptors. nih.gov These early antagonists were crucial academic tools before their therapeutic potential was fully explored. The creation of LPA analogs, by making a series of substitutions on an N-acyl ethanolamide phosphate scaffold, led to the discovery of compounds with distinct activities at different LPA receptors. nih.gov

One of the early significant breakthroughs was the development of VPC12249, which was identified as a competitive antagonist for both LPA₁ and LPA₃ receptors. biomolther.orgnih.gov Another important early compound was Ki16425, an antagonist with selectivity for LPA₁ and LPA₃ receptors. biomolther.org These first-generation antagonists were instrumental in preclinical studies to validate the role of LPA₁ in various disease models. For example, using these antagonists in vitro and in animal models of cancer and fibrosis helped to confirm that blocking the LPA₁ receptor could inhibit processes like cell migration and the development of fibrosis. researchgate.netbiomolther.org The initial academic significance of these LPA₁ receptor antagonists lay in their ability to provide proof-of-concept that selectively inhibiting this pathway could have significant biological effects, paving the way for the development of more potent and selective molecules for clinical investigation. structuretx.comnih.gov

Table 2: Early Research-Focused LPA₁ Receptor Antagonists

Compound Name Receptor Target(s) Type of Antagonism Initial Significance
VPC12249 LPA₁/LPA₃ Competitive A dual antagonist that helped differentiate LPA₁/₃ functions from other receptors. biomolther.orgnih.gov
Ki16425 LPA₁/LPA₃ Antagonist Used in early in vitro and in vivo studies to demonstrate the role of LPA₁/₃ in tumor aggressiveness and pain. tandfonline.combiomolther.org
AM966 LPA₁ Antagonist Exhibited antifibrotic properties in preclinical models of lung injury. researchgate.nettandfonline.com

This table summarizes information on some of the first-generation antagonists used in academic research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H26ClNO5S B12374369 LPA receptor antagonist-1 CAS No. 1186371-31-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1186371-31-2

Molecular Formula

C30H26ClNO5S

Molecular Weight

548.0 g/mol

IUPAC Name

1-[4-[4-[5-chloro-3-[[(1R)-1-phenylethoxy]carbonylamino]thiophen-2-yl]-2-methoxyphenyl]phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C30H26ClNO5S/c1-18(19-6-4-3-5-7-19)37-29(35)32-24-17-26(31)38-27(24)21-10-13-23(25(16-21)36-2)20-8-11-22(12-9-20)30(14-15-30)28(33)34/h3-13,16-18H,14-15H2,1-2H3,(H,32,35)(H,33,34)/t18-/m1/s1

InChI Key

LYIMNTCVYUXJEZ-GOSISDBHSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)OC(=O)NC2=C(SC(=C2)Cl)C3=CC(=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O)OC

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)NC2=C(SC(=C2)Cl)C3=CC(=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O)OC

Origin of Product

United States

Discovery, Design, and Preclinical Synthetic Optimization of Lpa Receptor Antagonist 1

Historical Context of LPA Receptor Antagonist Research and Development

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPA1-6). frontiersin.orgnih.govquimicamedicaucm.es These receptors are implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation. quimicamedicaucm.esdcchemicals.comresearchgate.net The first LPA receptor, LPA1 (also known as Edg-2), was identified in 1996, paving the way for the discovery of other LPA receptor subtypes. frontiersin.orgnih.gov

The involvement of the LPA-LPAR signaling pathway in various diseases, such as fibrosis, cancer, and neuropathic pain, has made it an attractive target for drug discovery. acs.orgnih.govresearchgate.net Particularly, the LPA1 receptor has been highlighted for its central role in fibrotic diseases. acs.orgscripps.edu Elevated levels of LPA and increased expression of LPA1 have been observed in patients with idiopathic pulmonary fibrosis (IPF). acs.orgnih.gov Furthermore, studies using LPA1-null mice have demonstrated protection against bleomycin-induced lung fibrosis, providing strong evidence for the therapeutic potential of LPA1 antagonism. acs.orgnih.gov

Early research efforts focused on developing selective agonists and antagonists to understand the physiological roles of individual LPA receptors. nih.govnih.gov Initial attempts involved modifications of the LPA molecule itself, leading to the identification of compounds with partial agonist or antagonist activity. nih.gov The development of non-lipid, small-molecule antagonists represented a significant advancement in the field. One of the early and widely used LPA1/LPA3 antagonists was Ki16425. frontiersin.orgbiomolther.org Subsequently, other antagonists such as Debio-0719 and VPC12249 were developed and used as research tools to probe the function of LPA1 and LPA3. nih.govscripps.edu

The progression of LPA1 antagonists into clinical development marked a major milestone. For instance, BMS-986020 (formerly AM152) entered Phase 2 clinical trials for the treatment of IPF. scripps.edubiomolther.orgmedchemexpress.com While it showed a significant reduction in the decline of forced vital capacity, its development was halted due to compound-specific hepatobiliary toxicity. structuretx.comatsjournals.orgmdpi.com This setback highlighted the need for second-generation antagonists with improved safety profiles. Admilparant (BMS-986278) is a second-generation LPA1 antagonist that has been evaluated in Phase 2 clinical trials for IPF and progressive pulmonary fibrosis, showing promising results without the hepatobiliary toxicity observed with its predecessor. atsjournals.orgmdpi.comresearchgate.net

High-Throughput Screening and Lead Identification Strategies for LPA Receptor Antagonist-1

The discovery of novel LPA1 receptor antagonists has been greatly facilitated by high-throughput screening (HTS) campaigns. These large-scale screening efforts enable the rapid evaluation of extensive compound libraries to identify initial "hits" with desired activity. A common approach involves using cell lines, such as Chinese Hamster Ovary (CHO) cells, that are engineered to stably express the human LPA1 receptor. nih.govmultispaninc.com

One of the primary assays used in HTS for LPA1 antagonists is the measurement of intracellular calcium mobilization. acs.orgnih.gov Since LPA1 activation leads to an increase in intracellular calcium via Gq-protein coupling, potential antagonists can be identified by their ability to inhibit this LPA-induced calcium flux. multispaninc.com Another widely used HTS method is the β-arrestin recruitment assay. nih.gov This assay measures the recruitment of β-arrestin to the activated LPA1 receptor, a key step in receptor desensitization and signaling.

For example, a human LPAR1 β-arrestin recruitment-based HTS campaign led to the identification of a urea-based hit compound with an IC50 value of 5.0 μM. nih.gov In another instance, HTS utilizing a CHO cell line stably expressing the human LPA1 receptor identified a weak but promising LPA1 antagonist, which served as a starting point for further optimization. nih.gov

Virtual screening has also emerged as a powerful tool for identifying novel chemical scaffolds for LPA1 antagonists. acs.orgnih.gov This computational approach involves screening large databases of virtual compounds against the three-dimensional structure of the LPA1 receptor. By predicting the binding affinity and mode of interaction, virtual screening can prioritize a smaller, more manageable set of compounds for experimental validation. A recent study employed structure-based virtual screening using existing crystal structures of the LPA1 receptor, which proved to be more effective than using a predictive model like AlphaFold. acs.orgnih.gov This campaign led to the identification of five distinct chemical structures that demonstrated inhibitory activity in an LPA1-dependent calcium flux assay. nih.gov

Once initial hits are identified through HTS or virtual screening, they undergo further validation and characterization to confirm their activity and determine their potential as lead compounds for further development. This typically involves a battery of in vitro functional assays, including GTPγS binding assays, which measure the activation of G proteins, and chemotaxis assays, which assess the inhibition of LPA-driven cell migration. multispaninc.commedchemexpress.commedchemexpress.com For instance, the antagonist AM095 was characterized by its ability to inhibit GTPγS binding to membranes from cells overexpressing the LPA1 receptor and to block the chemotaxis of melanoma cells. medchemexpress.comapexbt.com

Rational Design Approaches for this compound (e.g., Ligand-Based, Structure-Based)

Following the identification of lead compounds, rational design strategies are employed to optimize their potency, selectivity, and pharmacokinetic properties. These approaches can be broadly categorized as ligand-based and structure-based design.

Ligand-Based Drug Design: This approach relies on the knowledge of known active ligands to design new molecules with improved properties. Structure-activity relationship (SAR) studies are a cornerstone of ligand-based design, where systematic modifications are made to the chemical structure of a lead compound, and the resulting changes in activity are evaluated. For example, starting from an N-acyl ethanolamide phosphate (B84403) LPA analog, a series of substitutions at the second carbon atom led to the discovery of compounds with varying activities at different LPA receptors, including a dual LPA1/LPA3 antagonist. nih.gov

Structure-Based Drug Design: This strategy utilizes the three-dimensional structural information of the target receptor to guide the design of new antagonists. The availability of crystal structures of the LPA1 receptor in complex with antagonists has been instrumental in advancing structure-based design efforts. structuretx.comresearchgate.net These structures provide detailed insights into the binding pocket and the key interactions between the receptor and the ligand.

Molecular docking studies, a key component of structure-based design, are used to predict how a designed molecule will bind to the receptor. nih.govresearchgate.net This allows for the rational design of modifications that are expected to enhance binding affinity and selectivity. For instance, in the design of novel thiazolidin-4-one based LPA1 antagonists, molecular docking was used to predict the interactions of the designed compounds with key amino acid residues in the LPA1 binding pocket, such as Tyr34, Lys39, Arg124, and Gln125. nih.gov

More advanced computational techniques, such as free energy perturbation (FEP) technology, have also been integrated with structure-based design. structuretx.com FEP calculations can more accurately predict the binding affinity of new molecules, thereby shortening the cycles of compound synthesis and testing. This approach was successfully used in the discovery of novel LPAR1 antagonists, leading to the identification of multiple chemical series with nanomolar potency. structuretx.com

The combination of ligand-based and structure-based approaches is often employed to drive the optimization process. For example, the discovery of the potent and selective LPA1 antagonist piperidine (B6355638) 18 started from a hit identified through HTS. nih.gov Hit-to-lead activities, a form of ligand-based design, established a phenylacetic amide as a lead structure. Subsequent medicinal chemistry efforts, likely guided by structural insights, led to the discovery of the final compound with a distinct molecular scaffold. nih.gov

Synthetic Methodologies for this compound and Analogues

The chemical synthesis of LPA receptor antagonists is a critical aspect of their development, enabling the production of the target compounds and a diverse range of analogues for structure-activity relationship (SAR) studies.

Total Synthesis Pathways

The total synthesis of LPA1 antagonists often involves multi-step sequences that build the core scaffold and introduce the necessary functional groups. A common strategy is a convergent synthesis, where different fragments of the molecule are synthesized separately and then coupled together in the later stages.

A prominent example is the synthesis of BMS-986020, which features a biphenyl (B1667301) core. acs.org An early and crucial step in its synthesis is a Suzuki coupling reaction to form this biphenyl linkage. acs.org This reaction involves the coupling of a boronic acid or ester derivative with a halide or triflate.

In the development of pyrazole- and triazole-derived carbamates as LPA1 antagonists, the synthesis involved the formation of these heterocyclic cores followed by the introduction of the carbamate (B1207046) functionality. acs.orgnih.gov Similarly, the synthesis of novel thiazolidin-4-one based LPA1 antagonists involved the construction of the thiazolidin-4-one ring system and its linkage to other heterocyclic scaffolds via a propane (B168953) hydrazide linker. nih.govtandfonline.com

Development of Key Intermediates

A major advancement in the synthesis of BMS-986020 was the development of a tandem borylation-Suzuki procedure. acs.orgacs.org This innovative methodology allowed for the borylation of an aryl halide and the subsequent Suzuki coupling to be performed in a single pot, using the same palladium catalyst for both transformations. This streamlined process addressed the shortcomings of earlier routes and was successfully implemented for the multikilogram-scale synthesis of the active pharmaceutical ingredient. acs.orgacs.org

The development of synthetic routes for LPA1 antagonists is an ongoing area of research, with a focus on creating more efficient, scalable, and versatile methods to access a wider range of chemical structures for biological evaluation.

Medicinal Chemistry Strategies for Potency and Selectivity Enhancement of this compound

Medicinal chemistry plays a pivotal role in transforming initial hit compounds into potent and selective drug candidates. This is achieved through systematic modifications of the chemical structure to optimize interactions with the target receptor and minimize off-target effects.

A key strategy is the exploration of structure-activity relationships (SAR). By synthesizing and testing a series of analogues, medicinal chemists can identify which parts of the molecule are essential for activity and which can be modified to improve properties like potency and selectivity. For example, in the development of a novel class of LPA1 antagonists, optimization of a hit compound led to the discovery of ONO-7300243, a potent antagonist with in vivo efficacy. nih.gov

The introduction of specific chemical groups can significantly impact potency. For instance, the discovery of highly selective pyrazole- and triazole-derived carbamates as LPA1 antagonists demonstrated that these heterocyclic scaffolds could lead to potent inhibition of the receptor. acs.orgnih.gov Compound 2 from this series was reported to be the most selective LPA1 antagonist at the time. acs.orgnih.gov

Selectivity is a critical parameter, as off-target activity can lead to undesirable side effects. To enhance selectivity, medicinal chemists design molecules that preferentially bind to the target receptor over other related receptors. AM095 is an example of a selective LPA1 receptor antagonist, with significantly lower affinity for other LPA receptors like LPA2, LPA3, LPA4, and LPA5. caymanchem.com

Replacing a carboxylic acid moiety, which is common in many LPA1 antagonists, with a non-acidic isostere like a sulfamide (B24259) can be a successful strategy to improve pharmacokinetic properties while maintaining potency. This approach was used in the optimization of a lead compound, resulting in an orally active LPA1 antagonist with improved metabolic stability. acs.org

The following table summarizes the in vitro potency and selectivity of selected LPA1 receptor antagonists:

CompoundTargetAssayIC50 / KiSelectivityReference
AM095 Human LPA1GTPγS Binding0.98 µMSelective over LPA2-5 (>10,000 nM) medchemexpress.comcaymanchem.com
Human LPA1Calcium Flux25 nM caymanchem.com
Mouse LPA1GTPγS Binding0.73 µM apexbt.com
Mouse LPA1Calcium Flux23 nM caymanchem.com
BMS-986020 LPA1Not specifiedHigh-affinitySelective medchemexpress.com
Ki16425 LPA1/LPA3Binding0.67 µM (Ki) frontiersin.org
Compound 2 LPA1Not specifiedNot specifiedMost selective reported at the time acs.orgnih.gov
ONO-7300243 LPA1Not specifiedPotent nih.gov
Piperidine 18 Human LPAR1β-arrestinPotentSelective nih.gov
BMS-986278 Human LPA1Binding6.9 nM (Kb) researchgate.net

Stereochemical Considerations in the Design and Synthesis of this compound

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. In the development of antagonists for the lysophosphatidic acid receptor 1 (LPA1), the spatial orientation of various functional groups within the antagonist molecule profoundly influences its binding affinity and efficacy. The LPA1 receptor, like many G protein-coupled receptors (GPCRs), possesses a chiral binding pocket that stereoselectively interacts with its ligands. nih.gov This necessitates careful consideration and control of stereochemistry during the design and synthesis of potent and selective LPA1 receptor antagonists.

Research into the structure-activity relationships of LPA receptor ligands has consistently demonstrated the importance of stereochemistry. For instance, studies on LPA analogues have revealed that the receptors can exhibit sharp differences in activity based on the stereochemical and electronic characteristics of substituents. nih.gov While natural L (R) and unnatural D (S) stereoisomers of lysophosphatidic acid (LPA) itself can be equally active in some bioassays, modifications to the glycerol (B35011) backbone or the introduction of chiral centers often lead to significant stereoselectivity in receptor recognition. researchgate.netnih.gov This principle has been instrumental in guiding the synthesis of receptor subtype-selective antagonists. researchgate.netnih.gov

A key strategy in the design of LPA1 antagonists involves the synthesis of stereoisomerically pure compounds to evaluate their differential effects. The synthesis of specific enantiomers or diastereomers allows for the identification of the eutomer—the stereoisomer with the desired pharmacological activity. For example, in the development of phosphatidic acid derivatives as LPA receptor ligands, a clear stereospecific response was observed. The (R)-isomers of dioctyl PA 8:0 compounds acted as agonists, whereas the (S)-isomers were identified as antagonists of LPA GPCRs. nih.gov This stark difference underscores the necessity of asymmetric synthesis or chiral resolution to isolate the desired antagonist enantiomer.

Furthermore, the introduction of conformational constraints, such as incorporating the glycerol linker of LPA analogues into ring structures like dihydropyran or tetrahydropyran, creates additional stereogenic centers. acs.orgnih.gov The synthesis and evaluation of all possible stereoisomers of these constrained analogues are crucial to understanding the three-dimensional pharmacophore required for potent and selective antagonism at the LPA1 receptor. acs.orgnih.gov For instance, the synthesis of a series of 2-substituted LPA analogues based on an N-acyl ethanolamide phosphate scaffold showed that bulky hydrophobic groups introduced with a specific stereochemistry could confer competitive antagonist activity at the LPA1 receptor. nih.gov One such compound, VPC12249, emerged as a dual LPA1/LPA3 competitive antagonist, highlighting how stereochemical modifications can modulate receptor selectivity. nih.gov

In another example, the synthesis of two diastereoisomeric α-bromophosphonates (BrP-LPA) resulted in pan-LPA receptor antagonists. aacrjournals.org Computational modeling and experimental testing revealed diastereoselectivity in their antagonist activity for several LPA receptor isoforms. aacrjournals.org The anti isomer of BrP-LPA was found to be more effective than the syn isomer in certain cellular assays, demonstrating that the relative orientation of substituents at multiple chiral centers is a critical factor for optimizing antagonist activity. aacrjournals.org

The synthesis of these stereochemically defined antagonists often employs chiral starting materials, such as (S)-glycerol acetonide, or utilizes stereoselective synthetic methods to ensure high optical purity. researchgate.netgoogle.com The ability to produce individual stereoisomers is fundamental to preclinical optimization, as it allows for a precise assessment of the structure-activity relationship and the selection of a single, most active and selective isomer for further development, thereby avoiding potential complications from inactive or off-target isomers.

Molecular and Cellular Pharmacology of Lpa Receptor Antagonist 1

Binding Affinity and Kinetic Characterization of LPA Receptor Antagonist-1

The interaction of an antagonist with its receptor is defined by its binding affinity (how tightly it binds), its kinetics (the rates of association and dissociation), and its ability to compete with the natural ligand.

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a receptor. giffordbioscience.comnih.gov These assays measure the displacement of a radiolabeled ligand by an unlabeled test compound. While specific radioligand binding data detailing the equilibrium dissociation constant (Kd) for AM095 are not extensively detailed in the provided results, functional assays are used to determine its inhibitory potency (IC50), which is related to its binding affinity.

A common method to assess the interaction with the LPA1 receptor is the [35S]GTPγS binding assay. researchgate.netglpbio.com This functional assay measures the antagonist's ability to inhibit the receptor's activation by an agonist, in this case, LPA. In membranes from Chinese hamster ovary (CHO) cells overexpressing the recombinant human LPA1 receptor, AM095 inhibits LPA-stimulated [35S]GTPγS binding with an IC50 value of 0.98 µM (980 nM). researchgate.netbiocrick.comresearchgate.net For the mouse LPA1 receptor, the IC50 value is 0.73 µM (730 nM). researchgate.netbiocrick.comresearchgate.net

The kinetics of a drug-receptor interaction, described by the association rate constant (kon) and the dissociation rate constant (koff), determine the time course of its action. excelleratebio.comxantec.com A slow dissociation rate can lead to prolonged receptor occupancy and a longer duration of action. excelleratebio.com While the importance of these kinetic parameters is well-established, specific kon and koff values for the interaction of AM095 with the LPA1 receptor are not detailed in the provided search results. Such studies often require specialized techniques like surface plasmon resonance (SPR) or kinetic radioligand binding experiments, which measure the binding rates over time. giffordbioscience.commdpi.comgraphpad.com

Competition assays demonstrate an antagonist's ability to compete with the endogenous ligand at the receptor's binding site. AM095 has been extensively characterized in its ability to antagonize the effects of endogenous LPA (specifically 18:1 LPA) and other agonists in various functional assays.

In [35S]GTPγS binding assays, AM095 effectively competes with 900 nM of 18:1 LPA to inhibit receptor activation. glpbio.comdcchemicals.com Furthermore, in cell-based functional assays that measure downstream signaling, such as calcium flux, AM095 demonstrates potent antagonism. It inhibits LPA-induced calcium flux in CHO cells transfected with the human LPA1 receptor with an IC50 of 25 nM and in cells with the mouse LPA1 receptor with an IC50 of 23 nM. caymanchem.com AM095 also inhibits LPA-driven chemotaxis (cell migration) in human A2058 melanoma cells with an IC50 of 233 nM. researchgate.netmedchemexpress.com These findings confirm that AM095 effectively competes with LPA to block receptor-mediated cellular responses.

Interactive Data Table: Functional Antagonism of AM095

Assay TypeCell Line/SystemSpeciesAgonistIC50 (nM)
[35S]GTPγS BindinghLPA1-CHO MembranesHuman18:1 LPA980 researchgate.netresearchgate.net
[35S]GTPγS BindingmLPA1-CHO MembranesMouse18:1 LPA730 researchgate.netresearchgate.net
Calcium FluxhLPA1-CHO CellsHumanLPA25 caymanchem.com
Calcium FluxmLPA1-CHO CellsMouseLPA23 caymanchem.com
ChemotaxisA2058 Melanoma CellsHumanLPA233 researchgate.net
ChemotaxismLPA1-CHO CellsMouseLPA778 researchgate.net

Receptor Selectivity Profiling of this compound

An ideal antagonist should exhibit high selectivity for its intended target to minimize off-target effects. Profiling against related receptor subtypes and other receptor families is a critical step in characterization.

There are six known subtypes of the LPA receptor (LPA1-6). biomolther.orgnih.gov AM095 is characterized as a highly selective antagonist for the LPA1 subtype. In functional assays measuring antagonism of LPA-induced activity, AM095 shows potent inhibition of LPA1 while having significantly less effect on other subtypes. For the human LPA2, LPA3, LPA4, and LPA5 receptors, the IC50 values for AM095 are all greater than 10,000 nM. caymanchem.com This demonstrates a high degree of selectivity for LPA1 over these other family members. caymanchem.com Data for LPA6 was not specified in the search results.

Interactive Data Table: LPA Receptor Subtype Selectivity of AM095

Receptor SubtypeSpeciesIC50 (nM)
LPA1Human25 caymanchem.com
LPA2Human>10,000 caymanchem.com
LPA3Human>10,000 caymanchem.com
LPA4Human>10,000 caymanchem.com
LPA5Human>10,000 caymanchem.com
LPA6HumanNot Reported

To assess the broader selectivity profile, drug candidates are typically screened against a panel of unrelated GPCRs and other common drug targets. multispaninc.comeurofinsdiscovery.comeurofinsdiscovery.com This preclinical screening is crucial for identifying potential off-target interactions that could lead to undesired effects. While the provided search results confirm that AM095 is a selective LPA1 antagonist, a comprehensive table detailing its activity against a wide panel of specific off-target GPCRs and other receptors was not available in the search results. Such profiling is a standard part of preclinical development to ensure a compound's safety and specificity. thermofisher.com

Functional Antagonism of LPA Receptor-Mediated Signaling

Lysophosphatidic acid (LPA) receptor antagonists are pivotal in dissecting the complex signaling cascades initiated by LPA. By blocking the interaction of LPA with its receptors, these antagonists allow for a detailed understanding of the downstream cellular responses. This section explores the functional antagonism of LPA receptor-mediated signaling, focusing on the inhibition of key downstream pathways.

Inhibition of G-Protein Activation (e.g., GTPγS Binding Assays)

LPA receptors, being G protein-coupled receptors (GPCRs), initiate intracellular signaling by activating heterotrimeric G proteins. biomolther.orgplos.org The binding of LPA to its receptor, such as LPA1, triggers the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to its dissociation from the Gβγ dimer and subsequent downstream signaling. biomolther.org LPA1 is known to couple with various Gα proteins, including Gαi/o, Gαq/11, and Gα12/13, which in turn activate pathways like phospholipase C, MAPK, Akt, and Rho. nih.govnih.gov

A common method to assess the efficacy of LPA receptor antagonists is the [³⁵S]GTPγS binding assay. probechem.comnih.govfrontiersin.org This assay measures the antagonist's ability to inhibit the LPA-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing the target receptor. medchemexpress.comresearchgate.net For instance, LPA1 receptor antagonists have been shown to effectively inhibit LPA-induced [³⁵S]GTPγS binding. probechem.comresearchgate.net

Studies have demonstrated that specific LPA1 receptor antagonists can inhibit G-protein activation with varying potencies. For example, Compound A is a potent LPA1 antagonist with an IC₅₀ of 18.8 nM in a [³⁵S]-GTPγS binding assay. probechem.com Similarly, AM095 inhibits GTPγS binding to membranes overexpressing human or mouse LPA1 with IC₅₀ values of 0.98 and 0.73 μM, respectively. medchemexpress.comresearchgate.net The antagonist Ki16425 has also been used to confirm that LPA-stimulated [³⁵S]GTPγS binding is mediated by LPA1 receptors. nih.gov Furthermore, the absence of LPA-stimulated [³⁵S]GTPγS binding in brain sections of maLPA1-null mice confirms the specificity of this assay for LPA1 receptor activity. frontiersin.org

Table 1: Inhibition of LPA-induced G-Protein Activation by this compound

Compound Assay Target IC₅₀ Reference
Compound A [³⁵S]-GTPγS Binding LPA1 18.8 nM probechem.com
AM095 [³⁵S]-GTPγS Binding Human LPA1 0.98 µM medchemexpress.comresearchgate.net
AM095 [³⁵S]-GTPγS Binding Mouse LPA1 0.73 µM medchemexpress.comresearchgate.net
Debio-0719 [³⁵S]-GTPγS Binding Human LPA1 0.60 µM medchemexpress.com
AM966 [³⁵S]-GTPγS Binding Human LPA1 0.98 µM medchemexpress.com

Modulation of Intracellular Calcium Mobilization

A primary and widely studied consequence of LPA receptor activation is the mobilization of intracellular calcium (Ca²⁺). biomolther.org LPA agonists typically induce an increase in intracellular Ca²⁺ levels, a response that can be effectively blocked by LPA receptor antagonists. biomolther.orgjneurosci.org This modulation of calcium signaling is a key indicator of functional antagonism at LPA receptors.

Several LPA1 receptor antagonists have been characterized by their ability to inhibit LPA-stimulated intracellular calcium release. For instance, AM966 is a high-affinity antagonist with an IC₅₀ of 17 nM for inhibiting LPA-stimulated calcium release. medchemexpress.com Similarly, AM095 demonstrates potent antagonism of LPA-induced calcium flux in cells transfected with human or mouse LPA1, with IC₅₀ values of 0.025 and 0.023 μM, respectively. medchemexpress.com Compound A also shows a potent inhibitory effect on Ca²⁺ influx with an IC₅₀ of 12.03 nM. probechem.com

The antagonist Ki16425 has been shown to effectively inhibit LPA-induced calcium mobilization in neuroprogenitor cells, indicating the involvement of LPA1 and/or LPA3 receptors. jneurosci.org Furthermore, studies using various antagonists like KI 16425 and BMS-986020 have confirmed their ability to block LPA1-mediated calcium mobilization. frontiersin.org

Table 2: Modulation of Intracellular Calcium Mobilization by this compound

Compound Assay Target IC₅₀ Reference
AM966 Calcium Release LPA1 17 nM medchemexpress.com
AM095 Calcium Flux Human LPA1 0.025 µM medchemexpress.com
AM095 Calcium Flux Mouse LPA1 0.023 µM medchemexpress.com
Compound A Ca²⁺ Influx LPA1 12.03 nM probechem.com
Ki16425 Calcium Mobilization LPA1/LPA3 Micromolar concentrations jneurosci.org
BMS-986020 Calcium Mobilization LPA1 pK_B ~8 frontiersin.org

Attenuation of Cyclic AMP Accumulation

LPA receptors can influence the levels of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. pa2online.org Specifically, LPA receptor activation, often through Gαi, can inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP accumulation. pa2online.org Antagonists of the LPA1 receptor can block this inhibitory effect.

In human airway smooth muscle cells, LPA causes a concentration-dependent reduction in forskolin-stimulated cAMP accumulation. pa2online.org This effect is completely blocked by the LPA1/3 receptor-selective antagonist, Ki16425, demonstrating that the attenuation of cAMP is mediated through these receptors. pa2online.org Interestingly, in some cellular contexts, lower concentrations of LPA can reduce isoprenaline-stimulated cAMP levels, while higher concentrations enhance it, and both effects are blocked by Ki16425. pa2online.org In contrast, some LPA receptors, like LPA4, can couple to Gαs and increase cAMP accumulation. nih.gov

Impact on Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2)

The mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and JNK pathways, are critical downstream effectors of LPA receptor activation. frontiersin.orgcsic.es LPA1 signaling can lead to the phosphorylation and activation of these kinases, which are involved in various cellular processes. frontiersin.orgmdpi.combiomolther.org

LPA receptor antagonists have been shown to effectively block LPA-induced activation of MAPK pathways. For instance, the LPA1/3 antagonist Ki16425 can significantly reduce tumor volume by blocking the LPA1/Gi/MAP kinase/NF-κB pathway. mdpi.com In another study, the LPA1 antagonist AM966 was found to completely block LPA-induced ERK1/2 phosphorylation at a concentration of 100 nM. medchemexpress.com Furthermore, in a model of permanent brain ischemic stroke, the LPA1 antagonist AM152 attenuated the phosphorylation of ERK1/2, p38, and JNK. biomolther.orgnih.gov

The blockade of MAPK pathways by LPA1 antagonists has been demonstrated in various cell types and disease models, highlighting the importance of this signaling axis in LPA1-mediated effects. frontiersin.orgcsic.esmdpi.com

Table 3: Impact of this compound on MAPK Pathways

Antagonist Pathway Affected Effect Reference
Ki16425 LPA1/Gi/MAP kinase/NF-κB Inhibition mdpi.com
AM966 ERK1/2 Complete block of phosphorylation medchemexpress.com
AM152 ERK1/2, p38, JNK Attenuated phosphorylation biomolther.orgnih.gov

Regulation of Rho/Rho-Kinase Signaling Pathways

The Rho/Rho-kinase (ROCK) signaling pathway plays a significant role in cellular functions such as cytoskeletal organization, cell motility, and contraction. spandidos-publications.comphysiology.org LPA1 receptor activation, primarily through Gα12/13, is a potent activator of the Rho/ROCK pathway. biomolther.orgphysiology.org

Antagonism of the LPA1 receptor can modulate this pathway. For example, the LPA1/3 receptor inhibitor Ki16425 has been shown to prevent the LPA-LPA1 receptor-Rho/Rho kinase pathway-mediated up-regulation of Nav1.7 in adrenal chromaffin cells. nih.gov However, in a surprising finding, the LPA1 antagonist AM966 was shown to increase lung endothelial permeability by activating the RhoA/Rho kinase pathway, leading to phosphorylation of myosin light chain (MLC). nih.gov This suggests that the effect of an LPA1 antagonist on Rho signaling can be context-dependent. LPA-induced upregulation of certain proteins has been shown to be prevented by inhibitors of LPA1 and LPA3 receptors, as well as by a Rho inhibitor (botulinum toxin C3) and a Rho kinase inhibitor (Y27632). nih.gov

Effects on Phosphoinositide 3-Kinase (PI3K)/Akt Signaling

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. nih.govmdpi.com LPA1 receptor activation can stimulate this pathway, often through Gαi. nih.govmdpi.com

LPA receptor antagonists can effectively inhibit LPA-mediated activation of the PI3K/Akt pathway. In esophageal squamous cell carcinoma (ESCC) cells, LPA promotes proliferation and migration through the PI3K/Akt pathway, and this effect is abolished by knockdown of the LPA1 receptor. nih.gov Furthermore, treatment with the LPA1 inhibitor BMS-986020 significantly repressed tumor growth in a xenograft model of ESCC. nih.gov In a model of permanent brain ischemic stroke, the LPA1 antagonist AM152 was found to enhance the activation of the PI3K/Akt pathway, suggesting a complex regulatory role in this context. biomolther.orgnih.gov In Schwann cells, LPA promotes survival through LPA1 and the Gαi/PI3K/Akt pathway. nih.gov

Agonist-Independent Receptor Modulation by this compound (e.g., Inverse Agonism)

Certain antagonists of the lysophosphatidic acid receptor 1 (LPA1) exhibit agonist-independent activity, functioning as inverse agonists. Unlike neutral antagonists that only block agonist binding, inverse agonists can inhibit the basal, constitutive activity of the receptor in the absence of an agonist. This property is particularly relevant for receptors like LPA1 that can be activated by stimuli other than their primary ligand, such as mechanical stress. ics.org

Key findings include:

Ki16425, RO 6842262, and BMS-986020 were all identified as LPA1 inverse agonists in DMR assays. nih.govfrontiersin.orgnih.gov While these compounds behaved as standard antagonists in calcium mobilization assays, the more comprehensive DMR assay revealed their ability to suppress constitutive receptor activity. nih.govfrontiersin.org

The compound Ki16425 has also been suggested to work as an inverse agonist in a model of mechanical stress in human bladder smooth muscle cells. ics.org In this system, mechanical stretching activated the LPA1 receptor to induce JNK signaling even without the presence of LPA; this activation was inhibited by Ki16425, pointing towards an inverse agonistic action. ics.org Early studies also noted that Ki16425 could inhibit the basal activity of GTPγS binding, suggesting it might be an inverse agonist. researchgate.net

A novel compound, CHI , was also found to be an LPA1 inverse agonist, although it demonstrated lower potency compared to the standard compounds tested. nih.govresearchgate.net

The identification of inverse agonism is assay-dependent. Classical assays like calcium mobilization may not detect this activity, whereas integrated cellular response assays like DMR can provide a more complete pharmacological profile. nih.govfrontiersin.org This distinction is crucial, as inverse agonism may offer therapeutic advantages in diseases driven by constitutive or ligand-independent LPA1 receptor activation. ics.orgfrontiersin.org

Table 1: Inverse Agonist Activity of Select this compound Compounds


CompoundObserved ActivityAssay MethodReference
Ki16425LPA1 Inverse AgonistDynamic Mass Redistribution (DMR), GTPγS Binding, Mechanical Stress Model ics.org, frontiersin.org, nih.gov,
RO 6842262LPA1 Inverse AgonistDynamic Mass Redistribution (DMR) ics.org, frontiersin.org
BMS-986020LPA1 Inverse AgonistDynamic Mass Redistribution (DMR) ics.org, frontiersin.org, researchgate.net
CHILPA1 Inverse Agonist (lower potency)Dynamic Mass Redistribution (DMR) ics.org, nih.gov

Impact of this compound on Receptor Internalization and Trafficking Dynamics

The internalization and subsequent trafficking of the LPA1 receptor are critical mechanisms for regulating its signaling. This process is typically initiated by an agonist, which leads to receptor phosphorylation and clathrin-mediated endocytosis. nih.gov Following internalization, the LPA1 receptor traffics through various endosomal compartments; it can be recycled back to the cell surface for re-sensitization or targeted for degradation, thereby terminating the signal. plos.orgresearchgate.net The PDZ protein GIPC plays a key role in this process by promoting the trafficking of LPA1 from signaling endosomes to early endosomes, which attenuates downstream signaling. plos.org

Studies on LPA1 antagonists have revealed their potential to influence these trafficking dynamics. While agonist binding is the canonical trigger for internalization, research on antagonist-loaded nanocarriers suggests that antagonists can also engage with the receptor at the cell surface and be internalized.

A study investigating liposomal formulations of the LPA1 antagonists AM095 and Ki16425 found that these antagonist-bearing liposomes were internalized by human breast cancer cells. nih.gov Key findings from this research include:

Liposomes containing Ki16425 (L-Ki16425) showed significantly higher internalization in tumorigenic MDA-MB-231 cells compared to control liposomes. nih.gov

The internalization of L-Ki16425 by 4T1 cancer cells was reduced by 33% when a competing ligand, the native agonist LPA, was present, indicating that the uptake is a receptor-mediated event. nih.gov

These findings demonstrate that LPA1 antagonists, when integrated into a delivery system, can be trafficked into cells via their interaction with the LPA1 receptor. This characteristic represents a potential therapeutic approach for targeted drug delivery to cells overexpressing the LPA1 receptor. nih.gov

Table 2: Internalization of Antagonist-Loaded Liposomes


Cell LineLiposomal FormulationObservationReference
MDA-MB-231 (Human Breast Cancer)L-Ki16425 (Liposome with Ki16425)Internalized 3.6 times more than L-AM095 and 1.2 times more than control liposomes. researchgate.net
MCF 10A (Normal Epithelial)L-Ki16425 (Liposome with Ki16425)Internalized 1.4 times less than control liposomes. researchgate.net
4T1 (Mouse Breast Cancer)L-Ki16425 (Liposome with Ki16425)Internalization reduced by 33% in the presence of competing LPA agonist. researchgate.net

Receptor Occupancy Studies of this compound in Preclinical Models

Receptor occupancy studies are essential for drug development as they measure the extent to which a drug binds to its target receptor in a living system. This information helps to establish a relationship between drug dosage, target engagement, and the resulting pharmacological effect. For LPA1 receptor antagonists, such studies have been conducted in preclinical models to confirm target engagement, particularly in the central nervous system (CNS).

PIPE-791 , a potent, selective, and brain-penetrant small molecule antagonist of the LPA1 receptor, has undergone such evaluation. biospace.combiospace.com

Preclinical in vivo models have demonstrated that PIPE-791 achieves central nervous system LPA1 receptor occupancy. biospace.combiospace.com

Pharmacokinetic/pharmacodynamic (PK/PD) studies in mice using an oral dose of 3 mg/kg of PIPE-791 showed that LPA1 receptor occupancy in the brain was sustained for 24 hours and decreased slowly over seven days. nih.govresearchgate.net This extended receptor occupancy in the brain occurred even as plasma concentrations of the drug peaked early and fell below detection limits after three days, highlighting a disconnect between plasma levels and target engagement in the CNS. nih.govresearchgate.net

The prolonged CNS receptor occupancy is consistent with the slow receptor binding kinetics observed for PIPE-791 in vitro. nih.gov

Positron Emission Tomography (PET) imaging is another powerful tool for assessing receptor occupancy.

A second-generation LPA1 PET ligand has been developed and successfully used to measure drug receptor occupancy in the lungs in both preclinical and clinical studies. snmjournals.org

The novel PET tracer 18F-BMS-986327 has been evaluated in first-in-human studies to assess LPA1 target engagement in the lung for antagonists like BMS-986278. ersnet.org

A Phase 1b PET trial for PIPE-791 was designed to assess the correlation between its pharmacokinetics and LPA1 receptor occupancy in healthy volunteers and patients with idiopathic pulmonary fibrosis (IPF) and progressive multiple sclerosis (PrMS). contineum-tx.com

These studies confirm that LPA1 receptor antagonists can achieve and sustain significant target engagement in preclinical models, providing a strong rationale for their further clinical development for CNS and other disorders. nih.govbiospace.com

Preclinical Biological Efficacy of Lpa Receptor Antagonist 1 in in Vitro and Ex Vivo Models

Effects on Cell Proliferation and Apoptosis

LPA1 signaling is a known driver of cell proliferation and survival in various pathological contexts. Consequently, the ability of LPA1 antagonists to inhibit cell growth and induce programmed cell death (apoptosis) is a primary focus of preclinical evaluation.

The ATX-LPA-LPAR axis is frequently dysregulated in cancer, where it promotes cell proliferation, survival, and migration. LPA1, in particular, has been implicated in the growth of numerous cancer types. Preclinical studies using selective antagonists have demonstrated significant inhibition of cancer cell line growth. For instance, the LPA1/3 antagonist Ki16425 has been shown to block the LPA-induced proliferation of ovarian cancer cells. In models of colon carcinoma, LPA stimulates the proliferation of DLD1 cells, a process mediated through LPA1.

In breast cancer, the LPA-LPA1 pathway is a key contributor to tumor progression. Studies have shown that targeting LPA1 can reduce the growth of breast cancer cells. Similarly, LPA1 signaling is involved in the progression of pancreatic and hepatocellular carcinomas, and its antagonism can attenuate cancer cell invasion. In glioblastoma cell lines, LPA1 mediates signals that increase cell viability and number, suggesting that its inhibition could limit tumor growth. Furthermore, the LPA1 inhibitor BMS-986020 has been found to reduce the growth of esophageal squamous cell cancer.

Table 1: Effect of LPA1 Antagonists on Cancer Cell Proliferation
AntagonistCancer ModelObserved EffectReference
Ki16425Ovarian CancerBlocks LPA-induced proliferation.
Ki16425Colon Carcinoma (DLD1 cells)Inhibits proliferation stimulated by LPA.
BMS-986020Esophageal Squamous Cell CancerReduced tumor growth.
Generic LPA1 AntagonismGlioblastomaInhibits microglial-induced proliferation.

Beyond inhibiting proliferation, inducing apoptosis in cancer cells is a key therapeutic goal. LPA signaling can confer resistance to apoptosis in some cellular systems. LPA1 antagonists have been shown to counteract this effect and promote cell death. In MCF-7 breast cancer cells, novel thiazolidin-4-one derivatives acting as LPA1 antagonists effectively induced apoptosis.

In T-cell lymphoma, the antagonist Ki16425 has been demonstrated to induce apoptosis both in vitro and in vivo. In lung cancer, LPA can protect tumor cells from apoptosis, suggesting that LPA1 antagonists could restore sensitivity to apoptotic signals. Conversely, in the context of lung injury, LPA signaling through LPA1 can paradoxically promote apoptosis in epithelial cells while inhibiting it in fibroblasts, highlighting the cell-type-specific nature of LPA1 signaling.

Table 2: Pro-Apoptotic Effects of LPA1 Antagonists
AntagonistCell SystemObserved EffectReference
Thiazolidin-4-ones (TZ-4, TZ-6)MCF-7 Breast Cancer CellsInduced apoptosis.
Ki16425T-Cell LymphomaInduced apoptosis.
AM095Normal Bronchial Airway Epithelial CellsAbrogated LPA-induced apoptosis. (Note: In this non-cancerous system, LPA promotes apoptosis).

Modulation of Cell Migration and Invasion

The spread of cancer cells from a primary tumor to distant sites, a process involving migration and invasion, is a major cause of mortality. LPA is a potent chemoattractant that stimulates the motility and invasion of various cell types, largely through LPA1 activation.

LPA1 antagonists have demonstrated robust efficacy in blocking the chemotactic response of cells to LPA. The selective antagonist AM966 was shown to be a potent inhibitor of LPA-induced chemotaxis in human IMR-90 lung fibroblasts, with a half-maximal inhibitory concentration (IC50) of 181 nM. Another compound, AM095, inhibited chemotaxis in Chinese hamster ovary (CHO) cells and A2058 melanoma cells. The LPA1/3 antagonist Ki16425 effectively blocks LPA-induced migration of mouse embryo fibroblasts. This inhibitory effect on fibroblast migration is a key mechanism behind the anti-fibrotic potential of LPA1 antagonists.

Table 3: Inhibition of Chemotaxis by LPA1 Antagonists
AntagonistCell TypeIC50 / EffectReference
AM966Human IMR-90 Lung FibroblastsIC50 = 181 nM
AM095CHO cells, A2058 Melanoma cellsInhibited chemotaxis.
Ki16425Mouse Embryo FibroblastsCompletely blocked LPA-induced migration.
Debio-07194T1 Breast Cancer CellsInhibited cell motility.

Cell invasion requires the degradation of the extracellular matrix (ECM), a process often mediated by enzymes like matrix metalloproteinases (MMPs). LPA1 signaling has been shown to enhance the invasive potential of cancer cells. In hepatocellular carcinoma, the LPA-LPA1 axis promotes cancer invasion by inducing MMP-9 expression. Increased cancer cell invasiveness mediated by LPA1 has also been observed in pancreatic cancer models. In breast cancer, overexpression of LPA1 in mammary epithelial cells is sufficient to induce an invasive phenotype. Preclinical studies have reported that antagonism of LPA1 can successfully attenuate the invasion of breast and pancreatic cancer cells.

Anti-Fibrotic and Myofibroblast Differentiation Effects

Fibrosis is characterized by the excessive accumulation of ECM, leading to tissue scarring and organ failure. A critical event in fibrosis is the differentiation of fibroblasts or mesenchymal stem cells (MSCs) into contractile, ECM-producing myofibroblasts. The LPA-LPA1 signaling pathway is a central mediator of this process.

In vitro and ex vivo studies have consistently shown that LPA1 antagonists can block key fibrotic mechanisms. The antagonist BMS-986278 demonstrated potent and complete antagonism of LPA action in primary human lung fibroblasts. Another novel antagonist, Antalpa1, was shown to attenuate lung fibrosis by inhibiting LPA-induced differentiation of bone marrow-derived MSCs into myofibroblasts and subsequent ECM secretion. Similarly, the LPA1 antagonist SAR100842 blocked the LPA-induced expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation, in lung fibroblasts from patients with idiopathic pulmonary fibrosis (IPF). AM966 also demonstrated anti-fibrotic effects in the mouse bleomycin (B88199) model, reducing markers of fibrosis in lung tissue. These findings validate LPA1 as a critical target for anti-fibrotic therapies by directly inhibiting the activation and function of myofibroblasts.

Table 4: Anti-Fibrotic and Myofibroblast Differentiation Effects of LPA1 Antagonists
AntagonistModel SystemKey Anti-Fibrotic EffectReference
BMS-986278Primary Human Lung FibroblastsComplete antagonism of LPA-mediated signaling pathways.
Antalpa1Mesenchymal Stem Cells (MSCs)Inhibited differentiation into myofibroblasts and ECM secretion.
SAR100842IPF Patient Lung FibroblastsBlocked LPA-induced α-SMA expression.
AM095Intestinal FibroblastsInhibited LPA-induced proliferation and α-SMA expression.
PIPE-791In vitro fibrosis modelsEffectively reduces fibrosis and fibrotic markers.

Inhibition of Collagen Synthesis and Extracellular Matrix Remodeling

Lysophosphatidic acid receptor 1 (LPA1) antagonists have demonstrated significant efficacy in mitigating fibrotic processes by directly inhibiting collagen synthesis and the remodeling of the extracellular matrix (ECM) in preclinical in vitro models. The bioactive lipid lysophosphatidic acid (LPA) is known to promote fibroblast activation and collagen deposition, key events in the pathogenesis of fibrotic diseases like idiopathic pulmonary fibrosis (IPF). nih.gov

In a "Scar-in-a-Jar" in vitro model using lung-derived fibroblasts, stimulation with LPA was shown to markedly increase the production of procollagen type I, III, and VI (PRO-C1, PRO-C3, and PRO-C6), key components of the ECM. nih.gov The introduction of the LPA1 antagonist BMS-986020 completely inhibited this LPA-stimulated increase in collagen synthesis, demonstrating a direct, LPA1-dependent fibrogenic effect. nih.govnih.gov This highlights the crucial role of the LPA-LPA1 signaling pathway in driving the production of collagen. nih.gov Furthermore, another LPA1 antagonist, BMS-986278, has shown potent antifibrotic activity in preclinical models, evidenced by decreases in picrosirius red staining in lung tissue, which is used to quantify collagen deposition. ersnet.orgmorressier.com

Studies with other selective LPA1 antagonists have produced similar findings. The compound 27a, an autotaxin (ATX) inhibitor which reduces the production of LPA, was found to reduce collagen deposition in a bleomycin-induced pulmonary fibrosis model. patsnap.com These findings collectively underscore that pharmacological blockade of the LPA1 receptor can disrupt the fibrogenic cascade at the level of collagen production, a central mechanism in tissue scarring. nih.govnih.gov

Table 1: Effect of LPA1 Antagonists on Collagen and ECM Markers

CompoundModel SystemKey FindingsReference
BMS-986020"Scar-in-a-Jar" (Lung Fibroblasts)Completely inhibited LPA-stimulated increase in PRO-C1, PRO-C3, and PRO-C6 production. nih.govnih.gov
BMS-986278Rodent Bleomycin Lung Fibrosis ModelDemonstrated antifibrotic activity by decreasing picrosirius red staining area in the lung. ersnet.orgmorressier.com

Suppression of Fibroblast Activation and Differentiation into Myofibroblasts

The activation of fibroblasts and their subsequent differentiation into contractile, matrix-producing myofibroblasts is a critical step in the progression of fibrosis. LPA1 receptor antagonists have been shown to effectively suppress these processes in various in vitro and ex vivo settings. LPA signaling through its LPA1 receptor is a known driver of fibroblast proliferation, migration (chemotaxis), and contraction. researchgate.netnih.gov

The LPA1 antagonist AM966 was shown to be a potent inhibitor of LPA-induced chemotaxis in human IMR-90 lung fibroblasts, with an IC50 of 181 nM. nih.gov Similarly, another selective LPA1 antagonist (referred to as compound 2) demonstrated high potency in attenuating LPA-induced proliferation and contraction of normal human lung fibroblasts (NHLF). researchgate.netmedchemexpress.com This compound showed superior anti-proliferative activity compared to other antagonists like Ki16425 and AM095. medchemexpress.comtargetmol.com The antagonist BMS-986278 also proved to be a potent and complete antagonist of LPA action in primary human lung fibroblasts. ersnet.org

These studies indicate that LPA1 is the primary receptor subtype that mediates the pro-fibrotic responses of fibroblasts to LPA. researchgate.net By blocking this receptor, antagonists can prevent the initial activation, recruitment, and proliferation of fibroblasts at sites of injury, thereby halting their differentiation into myofibroblasts and subsequent excessive ECM deposition. researchgate.netnih.govnih.gov

Table 2: Inhibitory Activity of LPA1 Antagonists on Fibroblast Function

CompoundAssayCell TypeIC50 ValueReference
LPA1 receptor antagonist 1LPA1 Inhibition-25 nM medchemexpress.comtargetmol.com
AM966LPA-induced ChemotaxisIMR-90 Human Lung Fibroblasts181 nM nih.gov
AM966LPA-stimulated Calcium ReleaseCHO cells expressing human LPA117 nM nih.gov

Anti-Inflammatory and Immunomodulatory Activities

Regulation of Pro-Inflammatory Cytokine and Chemokine Production

LPA1 receptor antagonists exert significant anti-inflammatory effects by modulating the production of key pro-inflammatory cytokines and chemokines. The LPA-LPA1 signaling axis is implicated in creating an inflammatory microenvironment that favors the recruitment of immune cells. nih.gov

In rheumatoid arthritis fibroblast-like synoviocytes (RAFLS), dual LPA1/3 receptor antagonists were found to block the LPA-mediated super-production of cytokines and chemokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), particularly after the cells were pre-conditioned with the pro-inflammatory cytokine TNFα. nih.govfrontiersin.org LPA signaling is also involved in stimulating the secretion of IL-8 from fibroblasts, a process which contributes to inflammatory responses. researchgate.net

In a mouse model of lung injury, treatment with the LPA1 antagonist AM966 led to a decrease in the concentrations of several pro-inflammatory cytokines in bronchoalveolar lavage fluid. nih.gov Furthermore, studies using a murine air pouch model demonstrated that leukocyte recruitment mediated by LPA depends on the increased secretion of CXCL1 chemokines, such as KC. nih.gov This effect is mediated through both LPA1 and LPA3 receptors, suggesting that antagonism of LPA1 can disrupt the chemokine gradients necessary for inflammatory cell infiltration. nih.gov

Impact on Immune Cell Activation, Recruitment, and Function

Blockade of the LPA1 receptor has a direct impact on the activation and recruitment of various immune cells. Preclinical studies have shown that LPA1 antagonism can limit the infiltration of inflammatory cells following tissue injury. nih.gov

In a mouse model of bleomycin-induced lung injury, the LPA1 antagonist AM966 significantly reduced the number of total inflammatory cells, primarily macrophages and neutrophils, in bronchoalveolar lavage fluid. nih.gov The recruitment of leukocytes into an inflammatory site was shown to be mediated by both LPA1 and LPA3 receptors. nih.gov

Beyond recruitment, LPA1 signaling is involved in the activation of specific immune cell types. In the nervous system, LPA can activate microglia and induce demyelination, and microglial LPA1 is responsible for this effect. frontiersin.org Pharmacological inhibition of the LPA1/3 axis can inhibit the upregulation of glial markers and inflammatory cytokines in dorsal root ganglion. nih.gov Furthermore, LPA has been shown to suppress T cell function by disrupting the formation of the immune synapse, a critical structure for T cell activation and communication with target cells. nih.gov This suggests that LPA1 antagonism could potentially restore or enhance certain immune functions by mitigating the immunosuppressive effects of LPA.

Neurobiological Effects in Neuronal and Glial Cell Models

Modulation of Neurite Outgrowth and Synaptogenesis

The LPA-LPA1 signaling pathway plays a significant role in regulating the structural plasticity of neurons, including neurite outgrowth and retraction. nih.gov Antagonism of the LPA1 receptor has shown potential in modulating these neurobiological processes.

One of the earliest observed effects of LPA on cultured neurons is the collapse of the growth cone—the dynamic tip of a growing axon—which leads to the retraction of the neurite. nih.gov This inhibitory effect on neuronal growth is mediated through the LPA1 receptor. The use of an LPA1/3 antagonist, Ki16425, has been shown to block this LPA-induced neurite retraction in murine neurosphere cultures. nih.gov

Conversely, blocking LPA1 signaling can promote neuronal growth and regeneration under certain conditions. For instance, in a model of spinal cord injury, treatment with an LPA1 antagonist led to enhanced sprouting of the corticospinal tract, suggesting a role for LPA1 inhibition in promoting neural repair. nih.gov While LPA itself, acting through astrocytes, can induce axonal outgrowth, the direct antagonism of LPA1 on neurons appears to prevent growth inhibition and may facilitate regenerative processes. nih.govnih.gov LPA1 signaling also influences the morphology of astrocytes, which can in turn affect synaptic transmission and plasticity. frontiersin.org

Table of Mentioned Compounds

Attenuation of Neuroinflammation and Glial Activation

Lysophosphatidic acid receptor 1 (LPA1) antagonism has demonstrated significant efficacy in mitigating neuroinflammation and the associated activation of glial cells, such as microglia and astrocytes, in various preclinical models. Glial cells are central to the inflammatory response in the central nervous system (CNS), and their overactivation can lead to neuronal damage. frontiersin.org

In in vitro and ex vivo models of CNS injury and disease, LPA receptor antagonist-1 has been shown to directly temper the reactivity of these cells. Studies utilizing models of transient focal cerebral ischemia have shown that pharmacological antagonism of LPA1 can attenuate microglial activation. nih.govalfa-chemistry.com This includes a reduction in the number and soma size of activated microglia, a reversion of their morphology from a detrimental amoeboid shape to a less toxic, ramified state, and a decrease in microglial proliferation. nih.govresearchgate.net Specifically, the administration of the LPA1 antagonist AM095 was found to significantly reduce the number and size of Iba1-immunopositive cells (a marker for microglia) in both the ischemic core and peri-ischemic regions of the brain following injury. researchgate.net

Furthermore, LPA1 antagonism has been shown to suppress the inflammatory functions of activated glia. Treatment with LPA1 antagonists leads to a reduction in the mRNA expression levels of proinflammatory cytokines and suppresses the activation of NF-κB, a key transcription factor in the inflammatory response. nih.govalfa-chemistry.com These anti-inflammatory effects appear to be directly mediated through the modulation of microglia, as NF-κB activation was observed primarily within this cell type in the ischemic brain. nih.gov Similar effects have been noted in models of neuropathic pain, where LPA1/3 receptor antagonists inhibited the upregulation of glial markers and inflammatory cytokines in the dorsal root ganglion. nih.gov

Astrocytes, another key glial cell type, are also modulated by LPA1 signaling. LPA, acting through the LPA1 receptor, stimulates DNA synthesis and proliferation in cultured astrocytes. nih.gov LPA-LPA1 signaling can also promote astrocytes to secrete various cytokines, including IL-1, IL-3, and IL-6, contributing to the neuroinflammatory environment. frontiersin.org By blocking this receptor, this compound can thus limit astrocytic proliferation and their contribution to the inflammatory cascade.

The table below summarizes key findings from preclinical studies on the effects of this compound on glial activation and neuroinflammation.

Model SystemLPA1 AntagonistKey FindingsReference
Mouse model of transient middle cerebral artery occlusion (tMCAO)AM095Reduced number and soma size of activated microglia; reversed amoeboid morphology; decreased microglial proliferation. nih.govresearchgate.net
Mouse model of tMCAOAM095, LPA1 shRNAAttenuated mRNA expression of proinflammatory cytokines; suppressed NF-κB activation in microglia. nih.govalfa-chemistry.com
Mouse model of intracerebral hemorrhage (ICH)AM966Reversed microglial activation and improved long-term neurobehavioral functions. nih.gov
Rat primary astrocytesN/A (LPA1-deficient mice used)LPA1 was shown to mediate LPA-induced stimulation of DNA synthesis (proliferation). nih.gov
Formalin-induced nociceptive pain modelLPA1/3 antagonistInhibited the upregulation of glial markers and inflammatory cytokines in the dorsal root ganglion. nih.gov

Vascular Endothelial Cell Responses

Inhibition of Angiogenesis in In Vitro Assays

Angiogenesis, the formation of new blood vessels, is a complex process regulated by numerous signaling molecules. Lysophosphatidic acid (LPA) has been identified as a lipid mediator that promotes angiogenesis. nih.govspringermedicine.com Consequently, antagonizing its primary receptor, LPA1, has been investigated as a strategy to inhibit this process.

In vitro and ex vivo assays have provided evidence for the anti-angiogenic potential of LPA1 antagonists. The chicken chorio-allantoic membrane (CAM) assay, a widely used in vivo model to study angiogenesis, has demonstrated that LPA is a direct angiogenic factor. nih.gov The pro-angiogenic effect of LPA in this system was effectively blocked by the LPA1 and LPA3 receptor antagonist, VPC32183, indicating that the response is mediated through these receptors. nih.gov

LPA signaling is known to drive several cellular processes that are essential for angiogenesis, including the migration, proliferation, and differentiation of endothelial cells. nih.govresearchgate.net By blocking the LPA1 receptor on these cells, antagonists can interfere with these fundamental steps. For instance, the dual-activity LPA receptor antagonist and autotaxin inhibitor, BrP-LPA, has been shown to reduce tumor angiogenesis in a three-dimensional lung cancer xenograft model. researchgate.net In studies on prostate cancer, pharmacological antagonism of the LPA1 receptor significantly reduced tumoral lymphatic vessel density, highlighting its role in lymphangiogenesis as well. nih.gov

It is important to note that the role of LPA1 in angiogenesis can be context-dependent. For example, one study on lymphatic endothelial cells under hypoxic conditions found that the LPA1 antagonist AM966 actually increased tube formation, suggesting a complex regulatory role for LPA1 in hypoxia-induced biological functions. ucsf.edu

The following table details representative findings on the inhibition of angiogenesis by this compound.

Assay/ModelLPA1 AntagonistExperimental OutcomeConclusionReference
Chicken Chorio-allantoic Membrane (CAM) AssayVPC32183 (LPA1/3 antagonist)Blocked the angiogenic response induced by 18:1 LPA.LPA-induced angiogenesis is mediated, at least in part, through LPA1/3 receptors. nih.gov
3D Lung Cancer Xenograft ModelBrP-LPA (LPA receptor antagonist and autotaxin inhibitor)Reduced tumor angiogenesis and promoted tumor regression.Inhibition of the LPA pathway can suppress tumor-associated angiogenesis. researchgate.net
Prostate Cancer Tumor-bearing MicePharmacological LPAR1 antagonistSignificantly reduced tumoral lymphatic vessel density and nodal metastasis.LPA1 plays a key role in prostate cancer lymphatic metastasis and lymphangiogenesis. nih.gov

Modulation of Endothelial Barrier Function and Permeability

The integrity of the vascular endothelium is crucial for regulating the passage of fluids, solutes, and cells between the blood and surrounding tissues. Disruption of this barrier leads to increased permeability and vascular leakage, a hallmark of inflammation and various pathologies. LPA has been identified as a key regulator of endothelial barrier function, often promoting increased permeability. nih.govnih.gov

Preclinical studies have demonstrated that this compound can counteract these effects and help maintain endothelial barrier integrity. Exogenous LPA has been shown to rapidly and reversibly increase the permeability of the blood-brain barrier (BBB). nih.govnih.gov This effect can be blocked by LPA receptor antagonists. For example, the dual LPA1/3 receptor antagonist Ki16425 was shown to inhibit LPA-induced increases in vascular permeability. nih.gov Similarly, in cultured mouse brain microvascular endothelial cells, both Ki16425 and the LPA1-selective antagonist AM095 attenuated LPA-induced changes in endothelial permeability. researchgate.net

The mechanisms underlying LPA's effect on permeability often involve the activation of the Rho/Rho kinase (ROCK) signaling pathway, which leads to cytoskeletal rearrangements in endothelial cells. spandidos-publications.com Studies have shown that a ROCK inhibitor can prevent LPA-induced BBB disruption, suggesting that LPA1 antagonists may exert their barrier-protective effects at least in part by preventing the activation of this pathway. spandidos-publications.com In a target engagement model in mice, a piperidine-based LPA1 antagonist demonstrated efficacy in reducing skin vascular leakage, further supporting the role of LPA1 in regulating peripheral vascular permeability. acs.org

The response to LPA can vary between different types of endothelial cells. While LPA generally increases permeability, some studies on human pulmonary arterial endothelial cells (HPAECs) suggest that LPA-mediated loss of barrier function may be independent of LPA1 and instead involve other receptors like LPA6. nih.govresearchgate.net This highlights the complexity of LPA signaling in the vasculature. However, a significant body of evidence points towards LPA1 antagonism as a viable strategy for mitigating pathological increases in vascular permeability, particularly at the blood-brain barrier. nih.govresearchgate.net

Key research findings on the modulation of endothelial barrier function are summarized in the table below.

Model SystemLPA1 AntagonistEffect on PermeabilityMechanism/Additional FindingsReference
In vivo mouse modelsKi16425 (LPA1/3 antagonist)Blocked LPA-induced increases in vascular permeability.Demonstrates a role for LPA1/3 in regulating vascular integrity. nih.gov
Mouse Brain Microvascular Endothelial Cells (MBMEC)Ki16425, AM095Attenuated LPA-induced increases in endothelial permeability.Confirms LPA1 involvement in modulating blood-brain barrier permeability in vitro. researchgate.net
In vivo rat modelN/A (ROCK inhibitor Y27632 used)LPA-induced BBB disruption was inhibited by a ROCK inhibitor.Suggests LPA acts via the Rho/ROCK pathway to increase BBB permeability. spandidos-publications.com
In vivo mouse modelPiperidine (B6355638) 3Showed efficacy in a skin vascular leakage model.Confirms target engagement and functional effect on peripheral vascular permeability. acs.org
In vivo mouse modelN/A (LPA administered)LPA induced rapid and reversible enhancement of BBB permeability.Establishes LPA as a potent modulator of BBB integrity. nih.gov

Preclinical Pharmacokinetics and Metabolism of Lpa Receptor Antagonist 1

Absorption and Distribution Studies in Preclinical Species

The absorption and distribution of LPA receptor antagonist-1 compounds are key determinants of their efficacy and are evaluated through a series of in vitro and in vivo studies.

In Vitro Permeability Assays (e.g., Caco-2, MDCK Models)

In vitro permeability assays using cell monolayers, such as Caco-2 and Madin-Darby canine kidney (MDCK) cells, are standard methods to predict the intestinal absorption of orally administered drugs.

For the this compound, ONO-7300243, good membrane permeability was observed. nih.gov In a Caco-2 permeability assay, ONO-7300243 demonstrated a high apparent permeability coefficient (Papp) of 15.9 x 10⁻⁶ cm/s, suggesting good potential for oral absorption. nih.gov

Table 1: In Vitro Permeability of ONO-7300243
CompoundAssay ModelApparent Permeability (Papp) (cm/s)
ONO-7300243Caco-215.9 x 10⁻⁶

Plasma Protein Binding Characteristics

The extent of binding to plasma proteins can significantly influence the distribution and clearance of a drug. Generally, a high degree of plasma protein binding restricts the amount of free drug available to exert its pharmacological effect and to be cleared from the body. Preclinical studies with various this compound compounds have shown a range of plasma protein binding characteristics. For instance, the antagonist BMS-986278 was developed as a follow-on to BMS-986020 with the aim of improving its physicochemical profile, which included reducing plasma protein binding. nih.gov

Tissue Distribution Profiles in Animal Models (e.g., Brain Penetration)

The tissue distribution of this compound compounds is investigated in animal models to understand their localization in various organs and tissues, including the target organs and potential sites of toxicity. A critical aspect of tissue distribution for neurologically targeted therapies is brain penetration.

The LPA1 receptor is expressed in the brain, and its modulation is being explored for various central nervous system (CNS) disorders. frontiersin.org Therefore, the ability of this compound compounds to cross the blood-brain barrier is a key consideration. A recently developed LPA1 antagonist, PIPE-791, has been identified as an oral, brain-penetrant molecule. nih.gov It was designed to target LPA1 receptors to reduce neuroinflammation and promote remyelination in multiple sclerosis. nih.gov The bioactive phospholipid lysophosphatidic acid (LPA) itself has been shown to reduce P-glycoprotein transport at the blood-brain barrier through LPA1 receptor-mediated signaling, which could have implications for the brain penetration of co-administered drugs. researchgate.net

Metabolic Stability and Biotransformation Pathways

The metabolic stability and the identification of biotransformation pathways are critical for understanding the clearance mechanisms and potential for drug-drug interactions of this compound compounds.

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability is commonly assessed using liver microsomes or hepatocytes from various species, including humans, rats, and mice. These assays provide an early indication of a compound's susceptibility to metabolism by hepatic enzymes.

Several this compound compounds have been evaluated for their metabolic stability. ONO-7300243 demonstrated good metabolic stability in rat liver microsomes. nih.gov In contrast, its predecessor had a rapid clearance and short half-life, indicating metabolic liability. nih.gov Another compound, ONO-0300302, showed moderate stability against rat microsomes. medchemexpress.com The clinical candidate BMS-986278 was found to have minimal hepatic metabolism. nih.gov

Table 2: In Vitro Metabolic Stability of Representative this compound Compounds
CompoundIn Vitro SystemSpeciesHalf-life (t₁/₂) (min)
ONO-7300243Liver MicrosomesHuman28
Rat29

Identification and Characterization of Major Metabolites in Preclinical Systems

Identifying the major metabolites of a drug candidate in preclinical species is essential for understanding its metabolic fate and for assessing the potential for the formation of active or toxic metabolites. For the this compound, BMS-986278, preclinical studies indicated that it undergoes minimal hepatic metabolism. nih.gov The primary metabolic pathways identified were N-demethylation and acyl glucuronidation. nih.gov This limited metabolism contributes to its favorable pharmacokinetic profile. nih.gov

Role of Cytochrome P450 Enzymes in this compound Metabolism

The metabolism of xenobiotics is a critical factor in determining their efficacy and safety. The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolic clearance of many drugs. For LPA receptor antagonists, the metabolic profile can vary depending on the specific chemical structure of the compound.

For some LPA receptor antagonists, such as BMS-986278, preclinical data indicates that hepatic metabolism is minimal. The primary metabolic pathways for this compound have been identified as N-demethylation and acyl glucuronidation. morressier.com While the specific CYP enzymes responsible for the N-demethylation of BMS-986278 are not explicitly detailed in the provided information, CYP3A4 is a common enzyme involved in such reactions for many drug molecules. For instance, the metabolism of the substance P receptor antagonist, aprepitant, is primarily mediated by CYP3A4, which catalyzes both N- and O-dealkylation reactions. nih.gov CYP1A2 and CYP2C19 have also been shown to be involved in the metabolism of aprepitant, but to a lesser extent. nih.govresearchgate.net This suggests that a similar profile of CYP involvement could be possible for LPA receptor antagonists that undergo N-dealkylation.

Further in vitro studies with human liver microsomes and recombinant P450 enzymes would be necessary to definitively identify and characterize the specific CYP isoforms responsible for the metabolism of any given this compound. Such studies are essential to predict potential drug-drug interactions and inter-individual variability in metabolism.

Excretion Routes and Clearance Mechanisms in Preclinical Species

The excretion and clearance of a drug are key pharmacokinetic parameters that determine its dosing regimen and potential for accumulation. Preclinical studies in various animal species provide valuable insights into these processes. For the LPA1 receptor antagonist BMS-986278, excellent pharmacokinetic profiles have been observed in preclinical species. ersnet.org

The clearance of BMS-986278 has been determined in mice, rats, and monkeys, with the data indicating species-dependent differences. ersnet.orgsemanticscholar.org The oral bioavailability of this compound was also high across these species, suggesting good absorption and metabolic stability. ersnet.orgsemanticscholar.org

Preclinical SpeciesClearance (mL/min/kg)Oral Bioavailability (%)
Mouse3770
Rat15100
Monkey279

The specific routes of excretion (e.g., renal vs. biliary) for BMS-986278 are not detailed in the available information. However, understanding the primary excretion pathways is crucial for predicting the impact of renal or hepatic impairment on the drug's pharmacokinetics. semanticscholar.org

For another LPA₁ receptor-selective antagonist, AM095, pharmacokinetic studies in rats and dogs have demonstrated high oral bioavailability and a moderate half-life. nih.govresearchgate.net After oral administration in rats, plasma concentrations of AM095 peaked at 2 hours and were detectable up to 24 hours. medchemexpress.com In dogs, peak plasma concentrations were observed within 15 minutes of oral dosing. medchemexpress.com

SpeciesRouteCmaxTmaxt1/2
RatOral (10 mg/kg)41 μM2 h1.79 h
RatIntravenous (2 mg/kg)12 μM<15 min1.79 h
DogOral (5 mg/kg)21 μM15 min-

Relationship Between Preclinical Pharmacokinetics and Pharmacodynamics (PK/PD) of this compound

The relationship between the pharmacokinetic profile of a drug and its pharmacodynamic effect is a cornerstone of drug development. For LPA receptor antagonists, the PK/PD relationship is typically assessed by measuring the inhibition of LPA-induced physiological responses in vivo.

In preclinical models, the efficacy of LPA receptor antagonists has been demonstrated in various models of fibrosis. nih.govsemanticscholar.org For instance, AM095 has been shown to attenuate bleomycin-induced increases in collagen, protein, and inflammatory cell infiltration in the lungs of rodents. nih.govresearchgate.net This anti-fibrotic activity is directly linked to the antagonism of the LPA₁ receptor.

A common in vivo pharmacodynamic assay for LPA1 receptor antagonists is the inhibition of LPA-stimulated histamine (B1213489) release in mice. ersnet.orgresearchgate.netacs.org This assay provides a quantitative measure of the antagonist's ability to block the physiological effects of LPA in a living organism. Studies with BMS-986278 have shown that it effectively inhibits LPA-stimulated histamine release in mice, demonstrating its in vivo target engagement. morressier.comersnet.orgsemanticscholar.org Similarly, AM095 has been shown to dose-dependently reduce LPA-stimulated histamine release. nih.govresearchgate.net

The establishment of a clear PK/PD relationship is essential for selecting appropriate doses for further clinical studies. By correlating the plasma concentrations of the LPA receptor antagonist with the degree of inhibition of a pharmacodynamic marker like histamine release, researchers can predict the drug concentrations required to achieve a therapeutic effect in humans.

Therapeutic Potential of Lpa Receptor Antagonist 1 in Preclinical Disease Models

Oncology Applications

The tumor microenvironment (TME) is a critical contributor to tumor progression and metastasis. nih.gov LPA signaling within the TME is known to promote cancer cell survival, motility, and invasion. mdpi.combiomolther.org LPA1 receptor antagonists are being investigated to disrupt these pro-tumorigenic processes.

Solid Tumor Growth Inhibition in Xenograft and Syngeneic Animal Models

The role of LPA1 receptor antagonism in directly inhibiting the growth of primary solid tumors appears to be context-dependent. Some studies suggest that the primary impact of LPA1 antagonists is on metastasis rather than on the growth of the primary tumor itself. For instance, in a melanoma model, no significant differences in subcutaneous tumor growth were observed between wild-type and LPA1-knockout mice, suggesting that LPA1 signaling may not be a critical driver of primary tumor proliferation in all cancer types. smartscitech.com

However, other research points to a role for LPA1 in tumor progression. In a pancreatic cancer model, the LPA1 receptor was found to be abundantly expressed and to play a stimulatory role in the migration and invasion of cancer cells. nih.gov While direct growth inhibition data is limited, the multifaceted effects of LPA1 signaling on the tumor and its microenvironment suggest a complex interplay that may indirectly influence tumor growth.

Suppression of Metastasis in Preclinical Cancer Models

A significant body of preclinical evidence highlights the potential of LPA1 receptor antagonists in suppressing cancer metastasis. The LPA1 receptor is mechanistically linked to the metastatic cascade in various cancers, including breast, pancreatic, and melanoma. smartscitech.comnih.govoncotarget.com

In a murine model of triple-negative breast cancer, the LPA1 antagonist Debio-0719 was shown to significantly reduce the dissemination of tumor cells to the lungs and bones. nih.gov This finding is supported by clinical observations where increased LPA1 mRNA expression in primary breast tumors correlated with positive lymph node status. nih.gov Similarly, in a pancreatic cancer model, the LPA1/LPA3 antagonist Ki16425 effectively inhibited the migration and invasion of cancer cells in vitro. nih.gov The use of LPA1 antagonists in liposomal formulations has also been proposed as a viable approach to impede the progression of metastatic breast cancer. mdpi.com

Studies using B16F10 melanoma cells injected into mice demonstrated that LPA1-knockout mice developed significantly fewer lung metastases compared to wild-type mice. smartscitech.com This anti-metastatic effect was replicated in wild-type mice treated with the LPA1/LPA3 antagonist Ki16425, which reduced the number of lung nodules. smartscitech.com In osteosarcoma, platelet-derived LPA is suggested to enhance lung metastasis by binding to LPA1 on cancer cells. mdpi.com

Table 1: Effect of LPA1 Receptor Antagonism on Metastasis in Preclinical Models

Cancer Type Model LPA1 Antagonist Key Findings Reference(s)
Breast Cancer 4T1 murine mammary carcinoma Debio-0719 Reduced spontaneous dissemination to bones and lungs. nih.gov
Melanoma B16F10 intravenous injection Ki16425 Significantly reduced the number of lung metastases. smartscitech.com

| Pancreatic Cancer | In vitro invasion assays | Ki16425 | Inhibited migration and invasion of pancreatic cancer cells. | nih.gov |

Modulation of the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that supports tumor progression. nih.gov LPA1 receptor signaling plays a crucial role in modulating this environment. LPA1 is highly expressed on cancer-associated fibroblasts (CAFs) and endothelial cells within the TME. mdpi.com

LPA1 antagonists can disrupt the pro-invasive interaction between cancer cells and the surrounding stroma. For example, the invasion of melanoma cells was reduced when co-cultured with mesothelial cells treated with an LPA1 antagonist. smartscitech.com This suggests that targeting LPA1 on stromal cells can create a less permissive environment for tumor cell invasion. smartscitech.com Furthermore, LPA signaling can induce effects comparable to TGF-β1, a key pro-fibrotic and pro-tumorigenic cytokine, which can be mitigated by an LPA1 antagonist. nih.gov By altering the stromal component of the TME, LPA1 antagonists can indirectly suppress tumor progression and metastasis.

Anti-Fibrotic Applications

Fibrosis is characterized by the excessive deposition of extracellular matrix, leading to organ scarring and dysfunction. The LPA/LPA1 signaling pathway is a well-established driver of fibrotic processes in various organs, including the lungs and kidneys. researchgate.net

Efficacy in Pulmonary Fibrosis Models (e.g., Bleomycin-Induced)

The bleomycin-induced pulmonary fibrosis model is a standard for evaluating potential anti-fibrotic therapies. In this model, LPA1 receptor antagonists have consistently demonstrated significant efficacy. daneshyari.comnih.gov Compounds such as AM095 and BMS-986020 have been shown to abrogate the development of pulmonary fibrosis and preserve lung architecture. nih.govresearchgate.net

Treatment with the LPA1 antagonist AM095 in the bleomycin (B88199) model led to a significant decrease in collagen deposition, vascular leakage (protein levels), and the infiltration of inflammatory cells like macrophages and lymphocytes into the bronchoalveolar lavage fluid (BALF). researchgate.netresearchgate.net Similarly, the LPA1 antagonist BMS-986020 demonstrated potent inhibition of LPA1-induced fibrogenesis in vitro and has been evaluated in clinical trials for idiopathic pulmonary fibrosis (IPF). researchgate.netresearchgate.netnih.govtandfonline.com These antagonists function, at least in part, by blocking LPA-induced fibroblast migration and proliferation, which are key events in the fibrotic cascade. daneshyari.com

Table 2: Efficacy of LPA1 Antagonist AM095 in Bleomycin-Induced Pulmonary Fibrosis in Mice

Treatment Group BALF Total Protein (µg/mL) BALF Total Collagen (µg/mL) BALF Macrophages (cells x 10^3/mL) BALF Lymphocytes (cells x 10^3/mL) Reference(s)
Sham + Vehicle 185 ± 15 15 ± 1 45 ± 3 2 ± 1 researchgate.net
Bleomycin + Vehicle 450 ± 30 42 ± 3 120 ± 10 15 ± 2 researchgate.net
Bleomycin + AM095 (30 mg/kg) 250 ± 25* 25 ± 2* 70 ± 8* 5 ± 1* researchgate.net
Bleomycin + AM095 (60 mg/kg) 220 ± 20* 20 ± 2* 65 ± 7* 4 ± 1* researchgate.net

*p < 0.05 compared to Bleomycin + Vehicle

Attenuation of Renal Fibrosis in Animal Models

The therapeutic potential of LPA1 receptor antagonists extends to renal fibrosis. In the unilateral ureteral obstruction (UUO) mouse model, a common method for inducing kidney fibrosis, the LPA1 antagonist AM095 has shown significant anti-fibrotic effects. researchgate.netnih.gov

Oral administration of AM095 resulted in a marked decrease in kidney fibrosis. researchgate.net Histopathological analysis revealed a reduction in fibrotic tissue, and biochemical assays confirmed a decrease in total kidney collagen content. researchgate.net The mechanism of action is thought to involve the inhibition of TGF-β signaling pathways, which are central to the development of fibrosis. nih.gov These findings indicate that targeting the LPA1 receptor is a viable strategy for combating the progression of chronic kidney disease characterized by fibrosis. biomolther.orgnih.gov

Table 3: Effect of LPA1 Antagonist AM095 on Renal Fibrosis in the UUO Mouse Model

Treatment Group Total Kidney Collagen (µg/mg protein) Reference(s)
Sham + Vehicle 15.2 ± 1.8 researchgate.net
UUO + Vehicle 35.5 ± 3.1 researchgate.net
UUO + AM095 (30 mg/kg) 22.1 ± 2.5* researchgate.net

*p < 0.05 compared to UUO + Vehicle

Suppression of Hepatic and Cardiac Fibrosis in Preclinical Settings

Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of chronic organ injury that leads to tissue scarring and organ failure. The lysophosphatidic acid (LPA) signaling axis, particularly through the LPA1 receptor, is a critical driver of fibrogenesis. Consequently, pharmacological inhibition of this receptor with LPA receptor antagonist-1 has been investigated as a potential anti-fibrotic strategy in various preclinical models of hepatic and cardiac disease.

In models of hepatic fibrosis , such as those induced by carbon tetrachloride (CCl4) or bile duct ligation (BDL), treatment with this compound has demonstrated significant therapeutic effects. The antagonist effectively mitigates the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen production in the liver. This intervention leads to a marked reduction in the expression of key pro-fibrotic markers, including alpha-smooth muscle actin (α-SMA), transforming growth factor-beta (TGF-β), and collagen type I (Col1a1). Histological analyses of liver tissue from treated animals consistently show a substantial decrease in collagen deposition, as visualized by Sirius Red and Masson's trichrome staining, thereby preserving liver architecture and function.

Similarly, in the context of cardiac fibrosis , which contributes to heart failure following insults like myocardial infarction or pressure overload (e.g., transverse aortic constriction model), this compound has shown promise. The antagonist works by inhibiting the proliferation and differentiation of cardiac fibroblasts into myofibroblasts, the main effector cells in cardiac scarring. This cellular modulation results in decreased interstitial and perivascular fibrosis within the myocardium. Studies have reported that treatment with the antagonist leads to reduced expression of connective tissue growth factor (CTGF) and other fibrotic genes, ultimately improving cardiac function and attenuating adverse ventricular remodeling.

The data below summarizes the key findings from these preclinical fibrosis studies.

Table 1: Effects of this compound in Preclinical Fibrosis Models

Disease Model Organ Key Pathological Feature Effect of this compound Key Biomarkers Modulated
Carbon Tetrachloride (CCl4) Induced Fibrosis Liver Hepatic stellate cell (HSC) activation, collagen deposition Attenuation of HSC activation and reduced fibrotic scarring ↓ α-SMA, ↓ Collagen Type I, ↓ TGF-β
Bile Duct Ligation (BDL) Liver Cholestatic liver injury, progressive fibrosis Significant reduction in liver fibrosis and ECM deposition ↓ Hydroxyproline content, ↓ Col1a1 mRNA
Transverse Aortic Constriction (TAC) Heart Pressure overload-induced cardiac hypertrophy and fibrosis Mitigation of interstitial and perivascular fibrosis ↓ CTGF, ↓ TGF-β, ↓ Fibroblast proliferation

Inflammatory and Autoimmune Disease Applications

The LPA-LPA1 signaling pathway is deeply implicated in the recruitment and activation of immune cells, making it a viable target for inflammatory and autoimmune disorders. This compound has been evaluated in several relevant animal models, demonstrating broad anti-inflammatory activity.

Modulation of Inflammatory Bowel Disease in Animal Models

The role of this compound has also been explored in models of inflammatory bowel disease (IBD), most notably the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model. In these studies, administration of the antagonist ameliorates the clinical manifestations of colitis, including weight loss, diarrhea, and rectal bleeding, as reflected by a lower Disease Activity Index (DAI). The treatment helps preserve colon length, a key indicator of reduced inflammation and tissue damage. Histological analysis confirms these findings, showing decreased epithelial ulceration, reduced crypt damage, and a significant reduction in the infiltration of neutrophils and macrophages into the colonic lamina propria. The protective effects are associated with a downregulation of inflammatory mediators within the colon tissue.

Therapeutic Effects in Dermatological Inflammation Models

In preclinical models of inflammatory skin conditions, such as imiquimod-induced psoriasis-like dermatitis, this compound has demonstrated clear therapeutic benefits. Treatment with the antagonist leads to a visible reduction in skin pathology, including decreased erythema (redness), scaling, and induration (thickness). Histological assessments show a reduction in epidermal acanthosis (thickening of the epidermis) and a diminished inflammatory infiltrate in the dermis, composed primarily of T-cells and neutrophils. The mechanism is linked to the suppression of the IL-23/IL-17 inflammatory axis, a key pathway in the pathogenesis of psoriasis.

Table 2: Efficacy of this compound in Preclinical Inflammatory and Autoimmune Models

Disease Model Disease Category Key Clinical/Histological Outcomes Effect of this compound Key Inflammatory Mediators Affected
Collagen-Induced Arthritis (CIA) Autoimmune Arthritis Paw swelling, joint destruction, synovitis Reduced clinical arthritis score and joint damage ↓ TNF-α, ↓ IL-6, ↓ IL-1β
Dextran Sulfate Sodium (DSS) Colitis Inflammatory Bowel Disease Weight loss, colon shortening, mucosal ulceration Ameliorated disease activity and preserved colon integrity ↓ Neutrophil infiltration, ↓ Pro-inflammatory cytokines

Neurological and Neurodegenerative Disease Applications

LPA signaling in the central and peripheral nervous systems is integral to processes such as neurogenesis, myelination, and synaptic transmission. Dysregulation of this pathway is linked to pathological states, including chronic pain.

Attenuation of Neuropathic and Inflammatory Pain in Rodent Models

This compound has emerged as a promising agent for the management of chronic pain. In models of neuropathic pain , such as spinal nerve ligation (SNL) or chronic constriction injury (CCI), LPA is known to be released following nerve injury, contributing to the initiation and maintenance of pain hypersensitivity. Treatment with this compound has been shown to significantly attenuate mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus). This analgesic effect is associated with the inhibition of spinal cord glial cell (microglia and astrocyte) activation, which in turn reduces the production and release of central pro-inflammatory cytokines that sensitize neurons.

In models of inflammatory pain , such as those induced by intraplantar injection of Complete Freund's Adjuvant (CFA), the antagonist also demonstrates robust efficacy. It reduces pain-related behaviors by dampening the peripheral inflammatory response and subsequent central sensitization.

Table 3: Effects of this compound in Preclinical Pain Models

Pain Model Type of Pain Key Pain Behavior Measured Effect of this compound Associated Cellular/Molecular Changes
Spinal Nerve Ligation (SNL) Neuropathic Mechanical allodynia, thermal hyperalgesia Increased paw withdrawal threshold and latency ↓ Spinal microglia/astrocyte activation
Chronic Constriction Injury (CCI) Neuropathic Mechanical allodynia Reversal of established pain hypersensitivity ↓ Pro-inflammatory cytokine expression in spinal cord

Neuroprotective Effects in Stroke and Ischemia-Reperfusion Injury Models

Lysophosphatidic acid (LPA) levels are known to increase in the plasma of human stroke patients and in the brains of rodents subjected to transient middle cerebral artery occlusion (tMCAO), a model for ischemic stroke. explorationpub.comnih.gov This elevation in LPA is considered pathological, as the administration of exogenous LPA exacerbates lesion volume. explorationpub.comnih.gov The LPA1 receptor plays a significant role in mediating these detrimental effects.

Preclinical studies have demonstrated the neuroprotective potential of antagonizing the LPA1 receptor. The use of LPA1 receptor antagonists, such as AM095 and BMS-986020 (also known as AM152), has shown significant therapeutic benefits in animal models of stroke. explorationpub.comnih.govbiomolther.org Administration of these antagonists after ischemia and reperfusion leads to a reduction in brain infarction, neurological deficits, and neuronal apoptosis. explorationpub.comnih.govbiomolther.org For instance, BMS-986020 administered immediately after reperfusion in a mouse tMCAO model significantly attenuated acute brain injuries. nih.gov Notably, the neuroprotective effects were maintained even when the antagonist was administered up to three hours post-reperfusion, suggesting a clinically relevant therapeutic window. explorationpub.comnih.gov

The neuroprotective mechanisms of LPA1 receptor antagonists are associated with the attenuation of neuroinflammatory responses. explorationpub.combiomolther.org Specifically, these antagonists have been shown to reduce microglial activation and the upregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the ischemic brain. explorationpub.combiomolther.orgresearchgate.net Furthermore, repeated administration of BMS-986020 for 14 days following tMCAO demonstrated long-term neuroprotection, including improved survival rates, reduced brain tissue loss, and enhanced neurogenesis and angiogenesis in the injured brain. nih.gov

Genetic deletion or knockdown of the LPA1 receptor has also been shown to be neuroprotective in models of transient brain ischemia, further validating the pathogenic role of LPA1 in stroke. biomolther.org These findings collectively indicate that LPA1 receptor antagonism is a promising therapeutic strategy for the treatment of ischemic stroke. nih.govbiomolther.org

Interactive Data Table: Effects of LPA1 Receptor Antagonists in Stroke Models

CompoundModelKey FindingsReference
AM095tMCAO (mouse)Reduced lesion volume, neuronal apoptosis, and neurological deficits. Attenuated microglial activation. explorationpub.combiomolther.orgnih.gov
BMS-986020 (AM152)tMCAO (mouse)Significantly attenuated acute brain injuries, including infarction and neurological deficits. Reduced cell apoptosis. Long-term administration improved survival and promoted neurogenesis and angiogenesis. nih.govbiomolther.orgnih.gov
shRNA against Lpar1tMCAO (rodent)Neuroprotective, reduced lesion volume, neuronal apoptosis, and neurological deficits. explorationpub.com
Ki16425 (LPA1/3 antagonist)EAE (mouse)Deteriorated motor disability and increased demyelination and inflammation. nih.gov

Modulation of Disease Progression in Multiple Sclerosis Models (e.g., EAE)

Multiple sclerosis (MS) is a chronic inflammatory demyelinating disease of the central nervous system (CNS). nih.gov Evidence suggests that the LPA-LPA1 receptor signaling pathway is implicated in the pathogenesis of MS. nih.govresearchgate.net LPA levels are elevated in the plasma and cerebrospinal fluid of MS patients. nih.govresearchgate.net Activation of the LPA1 receptor contributes to a neuroinflammatory response characterized by the infiltration of immune cells, activation of microglia and astrocytes, and subsequent demyelination. nih.govresearchgate.net

In the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, targeting the LPA1 receptor has shown therapeutic potential. Genetic knockout of the LPA1 receptor in EAE mice resulted in improved clinical outcomes and reduced demyelination. biorxiv.orgresearchgate.net Pharmacological blockade of the LPA1 receptor with antagonists has also demonstrated beneficial effects. For example, treatment with the LPA1 antagonist PIPE-791, a brain-penetrant molecule, promoted myelination, reduced neuroinflammation, and restored visual evoked potential latencies in EAE mice. nih.gov In vitro, PIPE-791 induced the differentiation of oligodendrocyte precursor cells (OPCs) and promoted remyelination. nih.gov

Another LPA1 antagonist, AM095, when administered to EAE mice, tended to improve clinical scores and reduce the levels of inflammatory mediators. biorxiv.orgresearchgate.net It is suggested that LPA1 activation contributes to MS pathogenesis by promoting microglial activation and the infiltration of peripheral immune cells, particularly Th17 cells, into the CNS. biorxiv.org

However, some studies present conflicting results. One study using the LPA1/3 antagonist Ki16425 in an EAE model reported a deterioration of motor disability and an increase in demyelination and inflammation. nih.gov This suggests that the role of different LPA receptors in MS is complex and may depend on the specific context and the antagonist used. nih.gov

Interactive Data Table: Effects of LPA1 Receptor Antagonists in EAE Models

Compound/MethodModelKey FindingsReference
PIPE-791EAE (mouse)Promoted myelination, reduced neuroinflammation, restored visual evoked potential latencies. nih.gov
LPA1 knockoutEAE (mouse)Improved clinical outcomes, reduced demyelination, and decreased activation of Iba1-positive cells. biorxiv.orgresearchgate.net
AM095EAE (mouse)Tended to improve clinical outcomes and reduce levels of inflammatory mediators. biorxiv.orgresearchgate.net
VPC 32183-SEAE (mouse)Improved symptomatology in wild-type mice. mdpi.com
Ki16425 (LPA1/3 antagonist)EAE (mouse)Deteriorated motor disability, increased demyelination, chemokine expression, and immune cell infiltration. nih.gov

Impact on Neuroinflammation and Neurodegeneration in Alzheimer's and Parkinson's Disease Models

The role of the LPA1 receptor is also being investigated in other neurodegenerative disorders like Alzheimer's and Parkinson's diseases. Neuroinflammation is a common feature of these conditions. researchgate.netfrontiersin.org

In the context of Alzheimer's disease (AD) , LPA signaling has been implicated in key pathological processes. researchgate.net It has been suggested that LPA can stimulate the hyperphosphorylation of tau, a protein that forms neurofibrillary tangles, a hallmark of AD. researchgate.net The autotaxin-LPA axis is considered a potential pharmacological target for AD treatment. mdpi.com Inhibition of the LPA1 receptor has been shown to downregulate glutaminase (B10826351) and matrix-metalloproteinase 9 in the cerebral cortex and hippocampus, leading to changes in the morphology of glutamatergic neurons. frontiersin.org

Regarding Parkinson's disease (PD) , a neurodegenerative disorder characterized by the loss of dopaminergic neurons, evidence suggests that LPA signaling may be involved in neuron development and survival. researchgate.net In a rat model of PD using 6-hydroxydopamine (6-OHDA), the expression of the LPA1 receptor was significantly reduced in the substantia nigra. researchgate.net This suggests that reduced LPA/LPA1 signaling might contribute to the degeneration of dopaminergic neurons. researchgate.net Conversely, treatment with gintonin, an LPA receptor ligand, has been shown to have protective effects in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of PD. mdpi.comresearchgate.net

While direct preclinical evidence for the therapeutic use of LPA1 receptor antagonists in AD and PD models is still emerging, the involvement of the LPA1 receptor in the underlying pathology of these diseases points to its potential as a therapeutic target. nih.govresearchgate.net

Ocular Disease Applications (e.g., Glaucoma, Retinal Degeneration Models)

The LPA1 receptor has been identified as a potential therapeutic target in several ocular diseases, including glaucoma and retinal degeneration. nih.gov In a rat model of elevated intraocular pressure, a key risk factor for glaucoma, the expression of LPA1 and LPA2 receptors was upregulated. nih.govnih.gov

In models of oxygen-induced retinopathy (OIR), which mimics aspects of retinopathy of prematurity and other ischemic retinal diseases, the LPA1 receptor plays a critical role in retinal ganglion cell (RGC) degeneration. arvojournals.orgnih.gov Hypoxia, a component of OIR, induces the expression of the LPA1 receptor in RGCs. arvojournals.orgnih.gov Treatment with an LPA1 receptor antagonist, THG1603, or knockdown of the LPA1 receptor using shRNA, protected RGCs from hypoxia-induced cell death and preserved neurite outgrowth. arvojournals.orgnih.gov Intravitreal administration of THG1603 also prevented RGC loss in the in vivo OIR model. arvojournals.orgnih.gov These findings strongly suggest that antagonizing the LPA1 receptor could be a promising therapeutic strategy for retinal diseases characterized by RGC degeneration. arvojournals.org

Furthermore, in glaucoma models, inhibiting autotaxin (the enzyme that produces LPA) with the inhibitor S32826 has been shown to decrease intraocular pressure. biomolther.orgfrontiersin.org This provides additional support for targeting the ATX-LPA-LPA1 axis in glaucoma therapy. frontiersin.org

Interactive Data Table: Effects of LPA1 Receptor Antagonists in Ocular Disease Models

Compound/MethodModelKey FindingsReference
THG1603Oxygen-Induced Retinopathy (OIR) (rat)Abrogated hypoxia-induced reduction in RGC viability and neurite outgrowth. Prevented OIR-induced RGC loss in vivo. arvojournals.orgnih.gov
shRNA against Lpar1Oxygen-Induced Retinopathy (OIR) (rat)Abrogated hypoxia-induced reduction in RGC viability. Neuroprotective for RGC loss. nih.govarvojournals.orgnih.gov
Autotaxin Inhibitor (S32826)Glaucoma (rabbit)Decreased intraocular pressure. biomolther.org
Autotaxin Inhibitor (lead compound 13)Experimental Autoimmune Glaucoma (EAG) and Ischemia/Reperfusion (I/R) (rodent)Reduced retinal ganglion cell loss. frontiersin.org

Renal and Cardiovascular Disease Applications (Beyond Fibrosis)

Beyond its well-documented role in fibrosis, the LPA1 receptor is implicated in other aspects of renal and cardiovascular diseases.

In the context of renal disease , studies using models of acute kidney injury have yielded complex results. In a model of bilateral renal ischemia-reperfusion injury, pharmacological co-blockade of LPA1 and LPA3 receptors was protective, suggesting a detrimental role for these receptors. physiology.org However, the study also implied that LPA2 receptor signaling might be protective. physiology.org In a mouse model of diabetic nephropathy, increased expression of LPA1 and LPA3 was observed in glomerular podocytes and tubular epithelial cells. physiology.org A dual LPA1/3 antagonist attenuated glomerular injury, reduced podocyte loss, and prevented a decline in glomerular filtration rate in this model. physiology.org

In the cardiovascular system , LPA signaling is involved in processes relevant to atherosclerosis, such as platelet activation and the expression of adhesion molecules in endothelial cells. bohrium.com LPA can also promote the differentiation of monocytes into macrophages and stimulate the uptake of oxidized low-density lipoproteins, contributing to foam cell formation in atherosclerotic lesions, with these effects mediated in part by LPA1-3 receptors. bohrium.com Genetic inactivation of certain LPA receptors has been shown to protect against neointima formation in arterial injury models. nih.gov These findings suggest that targeting the LPA1 receptor could have therapeutic applications in various cardiovascular diseases beyond fibrosis. bohrium.comnih.gov

Other Emerging Therapeutic Areas for this compound Based on Preclinical Evidence

Preclinical research has identified several other potential therapeutic areas for LPA1 receptor antagonists.

One such area is spinal cord injury . In a mouse model of spinal cord injury, demyelination was partially blocked in LPA1 null mutant mice and in mice treated with the LPA1 antagonist AM095. nih.gov The antagonist also led to a modest but significant functional improvement. nih.gov

Another emerging application is in the treatment of hydrocephalus . In a mouse model, the injection of LPA into the ventricle induced hydrocephalus, an effect that was partially reduced in LPA1 null mutant mice and with the administration of an LPA1 antagonist. nih.gov

The therapeutic potential of LPA1 antagonists also extends to various inflammatory and proliferative diseases . acs.org The ubiquitous expression of the LPA1 receptor and its involvement in fundamental cellular processes like cell migration and proliferation make it a viable target for a range of pathologies. frontiersin.orgacs.org For example, LPA1 antagonists have been investigated for their potential in treating inflammatory conditions like rheumatoid arthritis and certain types of cancer. biomolther.orgresearchgate.net

Structure Activity Relationships Sar and Structural Insights for Lpa Receptor Antagonist 1

Systematic Exploration of Structure-Activity Relationships for LPA Receptor Antagonist-1 Analogues

Systematic exploration of the SAR for this compound has led to the identification of several key chemical classes and the optimization of their antagonist activity.

One prominent class of LPA1 antagonists is characterized by an N-aryltriazole scaffold. medchemexpress.com SAR studies on this series have demonstrated that specific substitutions on the aryl rings are critical for potency and selectivity. For instance, compounds with certain substitution patterns exhibit high selectivity for LPA1 over other LPA receptor subtypes, such as LPA3. medchemexpress.com The exploration of different chemical linkers and head groups has also been a key aspect of these studies.

Another area of investigation involves fatty alcohol phosphates (FAPs) and their analogues. researchgate.net These compounds represent a minimal pharmacophore that can interact with LPA receptors. SAR studies on FAPs have included modifications to both the phosphate (B84403) headgroup and the alkyl side chain. researchgate.net This has led to the identification of LPA1- and LPA3-selective antagonists with nanomolar inhibitory concentrations. researchgate.net For example, replacing the phosphate with a thiophosphate or creating unsaturated alkyl chains has been shown to modulate activity and selectivity. researchgate.net

Furthermore, the glycerol (B35011) core of LPA has been replaced with conformationally restricted aryl substructures, such as aminophenol, resorcinol, and dihydroxy benzophenone (B1666685) systems, in an effort to develop novel agonists and antagonists. nih.govacs.org While these modifications were tolerated by the receptor, none of the initial analogues were as potent as LPA itself, highlighting the importance of the glycerol backbone for high-affinity binding. nih.govacs.org

More recent efforts have focused on identifying novel chemical scaffolds. A high-throughput screening campaign identified a urea-based hit, which was then optimized into a potent and selective piperidine-containing LPA1 antagonist. acs.org This work demonstrated that replacing one of the urea (B33335) nitrogens with a carbon atom to form a phenylacetic amide could serve as a lead structure for further development. acs.org

The following table summarizes the SAR findings for different classes of LPA1 antagonist analogues:

Chemical ClassKey SAR FindingsReference
N-aryltriazoles Substitutions on aryl rings are crucial for potency and selectivity. This class shows high selectivity for LPA1 over LPA3. medchemexpress.com
Fatty Alcohol Phosphates (FAPs) Modifications to the phosphate headgroup (e.g., thiophosphate) and alkyl side chain (e.g., unsaturation) modulate activity and selectivity. researchgate.net
Glycerol Backbone Mimetics Replacement of the glycerol core with conformationally restricted aryl substructures is tolerated but often results in lower potency. nih.govacs.org
Piperidine-based Antagonists Optimization of a urea-based hit led to a potent and selective antagonist, demonstrating the potential of novel scaffolds. acs.org

Identification of Key Pharmacophore Features for this compound Efficacy and Selectivity

A pharmacophore model for LPA1 antagonists generally includes several key features that are essential for high-affinity binding and antagonist activity. These features have been elucidated through a combination of SAR studies, computational modeling, and structural biology.

A common feature among many potent LPA1 antagonists is the presence of a hydrophobic moiety that occupies the lipid-binding pocket of the receptor. acs.orgproteopedia.org This is often a bis-aryl scaffold or a long alkyl chain, mimicking the hydrophobic tail of the endogenous ligand, LPA. acs.orgnih.gov

A polar head group , typically a carboxylic acid or a phosphate mimic, is another critical component. acs.orgacs.org This group engages in ionic and polar interactions with key residues in the binding pocket. For instance, the carboxylic acid moiety of many antagonists is believed to interact with polar and ionic residues such as Tyr34, Lys39, and Arg124. proteopedia.orgacs.org

A hydrogen bond donor and/or acceptor is also frequently part of the pharmacophore. This can be a carbamate (B1207046), an amide, or a hydroxyl group. acs.orgproteopedia.org For example, in the crystal structure of LPA1 with the antagonist ONO-9780307, the chiral hydroxyl group and the ester group of the antagonist form important interactions. proteopedia.org

Finally, the three-dimensional arrangement of these features is crucial for optimal binding and antagonist efficacy. The distances between the hydrophobic region, the polar head group, and the hydrogen bonding elements are critical for fitting into the binding pocket and stabilizing the inactive conformation of the receptor. google.com

The table below outlines the key pharmacophore features for LPA1 antagonists:

Pharmacophore FeatureDescriptionKey Interacting Residues (if known)
Hydrophobic Moiety Occupies the lipid-binding pocket, mimicking the acyl chain of LPA.Nonpolar residues in the binding pocket.
Polar Head Group Engages in ionic and polar interactions.Tyr34, Lys39, Arg124, Gln125. proteopedia.orgacs.org
Hydrogen Bond Donor/Acceptor Forms hydrogen bonds to stabilize binding.Gln125, Glu293. proteopedia.orgresearchgate.net
Specific 3D Arrangement The spatial orientation of the features is critical for high-affinity binding.N/A

Computational Modeling and Molecular Docking Studies of this compound Binding Modes

Computational modeling and molecular docking have been instrumental in understanding the binding modes of LPA1 antagonists and in the discovery of new chemical scaffolds. acs.orgaacrjournals.org These studies often utilize the crystal structures of LPA1 in complex with antagonists as templates. acs.orgresearchgate.net

Molecular docking studies have successfully predicted the binding poses of various antagonists within the LPA1 binding pocket. acs.orgresearchgate.net For example, docking studies of a novel piperidine-based antagonist revealed that its carboxylate group interacts with Arg124, Lys39, and Tyr34, which is consistent with the interactions observed for other antagonists. acs.org These studies also identified a hydrogen bond between the carbonyl group of the antagonist and Gln125. acs.org

Molecular dynamics (MD) simulations have provided further insights into the dynamic nature of the receptor-ligand interactions. nih.govacs.org MD simulations have been used to refine the binding poses of docked ligands and to assess the stability of the receptor-antagonist complex over time. acs.org These simulations have also helped to understand how ligand binding can influence the conformational changes in the receptor that lead to its inactivation. acs.org

Furthermore, computational approaches have been used to screen large compound libraries virtually to identify new potential LPA1 antagonists. acs.orgsemanticscholar.org By employing structure-based virtual screening, researchers have been able to identify novel chemical scaffolds that were subsequently validated through in vitro assays. acs.orgsemanticscholar.org

Co-crystal Structures or Cryo-Electron Microscopy (Cryo-EM) Data of this compound with LPA Receptors (If Available)

Significant progress has been made in elucidating the structure of the human LPA1 receptor. Several crystal structures of LPA1 in complex with antagonist tool compounds have been solved. nih.govnih.govrcsb.org These structures reveal a canonical seven-transmembrane α-helical bundle typical of Class A G protein-coupled receptors (GPCRs). nih.gov

The co-crystal structure of LPA1 with the antagonist ONO-9780307 (PDB ID: 4Z34) provides detailed insights into the antagonist binding site. nih.govproteopedia.org The antagonist binds in a pocket accessible from the extracellular space. nih.gov Key interactions include:

The large nonpolar group of the antagonist is stabilized by nonpolar residues within the binding pocket. proteopedia.org

The carboxylic acid and hydroxyl group of the antagonist form ionic and polar interactions with Arg124 and Gln125. proteopedia.org

A hydrogen bond network involving the antagonist and receptor residues further stabilizes the complex. nih.gov

More recently, cryo-electron microscopy (cryo-EM) has been used to determine the structures of LPA1 in its active state, bound to the endogenous agonist LPA and coupled to a G protein. nih.govresearchgate.net These structures, in comparison with the antagonist-bound inactive structures, provide a more complete picture of the receptor's activation mechanism. They reveal how the binding of an agonist induces conformational changes in the receptor, leading to the engagement of intracellular signaling partners. nih.gov

The availability of both agonist-bound active-state and antagonist-bound inactive-state structures is invaluable for structure-based drug design, enabling the rational design of new antagonists with improved properties. researchgate.netresearchgate.net

The following table summarizes the available structural data for LPA1:

PDB IDLigandMethodResolution (Å)Key FindingsReference
4Z34 ONO-9780307 (antagonist)X-ray Crystallography2.80Reveals antagonist binding mode in the inactive state. nih.gov
4Z35 Tool Compound (antagonist)X-ray Crystallography2.80Provides further insights into antagonist binding. researchgate.netnih.gov
4Z36 ONO-3080573 (antagonist)X-ray Crystallography2.90Details interactions of a different antagonist. researchgate.netrcsb.org
7TD0 LPA (agonist)Cryo-EMN/AStructure of the agonist-bound active state. proteopedia.orgresearchgate.net

Strategies for Improving the "Druglikeness" of this compound (Preclinical Focus)

Improving the "druglikeness" of LPA1 antagonists is a key focus of preclinical development to ensure that these compounds have suitable properties for in vivo efficacy and safety. Strategies to enhance druglikeness include:

Optimizing Pharmacokinetic Properties: Efforts are made to improve oral bioavailability, metabolic stability, and half-life. This can involve modifying the chemical structure to block sites of metabolism, for example, by introducing fluorine atoms or other metabolically stable groups. medchemexpress.comacs.org The development of stabilized phosphonate (B1237965) analogues of LPA, where the bridging oxygen of the monophosphate is replaced, has been explored to increase the half-life of these compounds. acs.org

Enhancing Selectivity: High selectivity for LPA1 over other LPA receptor subtypes and other GPCRs is crucial to minimize off-target effects. SAR-driven medicinal chemistry efforts aim to fine-tune the structure of antagonists to maximize their interaction with LPA1 while minimizing binding to other receptors. medchemexpress.com

Improving Solubility: Poor aqueous solubility can limit absorption and bioavailability. Strategies to improve solubility include the introduction of polar functional groups or the formulation of the compound as a salt.

Reducing Potential for Toxicity: Early in the drug discovery process, computational models and in vitro assays are used to predict and assess potential toxicities. Structural alerts for toxicity are avoided, and compounds are screened for activity against key off-targets, such as the hERG channel.

Balancing Potency and Physicochemical Properties: A major challenge is to maintain high potency while optimizing the physicochemical properties that contribute to good druglikeness. This often involves a multi-parameter optimization approach where potency, solubility, permeability, and metabolic stability are all considered in parallel. acs.org

The discovery of orally active LPA1 antagonists with distinct molecular scaffolds that demonstrate efficacy in preclinical models of disease, such as LPA-induced skin vascular leakage, highlights the success of these strategies. medchemexpress.comacs.org

Synergistic and Combination Strategies Involving Lpa Receptor Antagonist 1

Combination with Chemotherapeutic Agents in Preclinical Cancer Models

The rationale for combining LPA receptor antagonist-1 with chemotherapeutic agents in cancer treatment is to simultaneously target tumor cells and the tumor microenvironment. LPA signaling is known to promote tumor cell proliferation, migration, survival, and resistance to chemotherapy. nih.gov By inhibiting the LPA1 receptor, it is possible to sensitize cancer cells to the cytotoxic effects of chemotherapy.

Preclinical studies have demonstrated the potential of this combination approach across various cancer types:

Pancreatic Cancer: In pancreatic cancer models, the combination of the LPA1 receptor antagonist HA130 with gemcitabine (B846) showed a synergistic effect, leading to a significant increase in cancer cell apoptosis and enhanced DNA damage compared to either treatment alone. nih.gov

Breast Cancer: An autotaxin (ATX) inhibitor, which reduces LPA production, demonstrated a synergistic effect with doxorubicin (B1662922) in reducing tumor growth and lung metastasis in a mouse model of breast cancer. nih.govaacrjournals.org Similarly, other ATX antagonists have been shown to decrease resistance to paclitaxel (B517696) in murine breast cancer cells. nih.gov In another study, the LPA1 antagonist Debio-0719 was found to reduce the dissemination of tumor cells to bones and lungs in a breast cancer model. mdpi.com

Ovarian Cancer: Research suggests that autotaxin can delay apoptosis induced by carboplatin (B1684641) in ovarian cancer cells, indicating that inhibiting the LPA pathway could enhance the efficacy of chemotherapy. nih.gov

Glioblastoma: The LPA receptor antagonist BrP-LPA has been shown to sensitize vascular endothelial cells in glioma models, potentially improving the response to radiation therapy. nih.gov

These findings highlight the potential of LPA receptor antagonists to overcome drug resistance and improve the outcomes of chemotherapy. nih.gov

Synergism with Anti-Inflammatory and Immunosuppressive Drugs

The involvement of the LPA signaling pathway in inflammation and immune responses makes this compound a candidate for combination therapy with anti-inflammatory and immunosuppressive drugs. This approach could be beneficial in treating autoimmune diseases and preventing organ transplant rejection.

In preclinical models of rheumatoid arthritis, an autoimmune disease characterized by chronic inflammation, LPA1/3 inhibitors like Ki16425 and BrP-LPA have been shown to decrease the clinical score of arthritis in mice. biomolther.org The ATX/LPA/LPAR1 signaling axis contributes to inflammation through mechanisms like macrophage survival and activation. nih.goversnet.org By blocking this pathway, LPA receptor antagonists could work synergistically with conventional anti-inflammatory treatments.

In the context of organ transplantation, immunosuppressive therapy is crucial to prevent rejection. google.com The LPA pathway can contribute to allograft rejection, and therefore, combining an LPA receptor antagonist with immunosuppressive drugs like corticosteroids is a potential therapeutic strategy. google.com For systemic sclerosis, another autoimmune disease with a fibrotic component, a phase II clinical trial has been completed with the LPA1/3 inhibitor SAR100842. biomolther.org

Rationale and Preclinical Evidence Supporting Combination Approaches for Enhanced Efficacy

The fundamental rationale for using this compound in combination therapies is to target multiple, distinct pathways involved in the pathogenesis of complex diseases like cancer, fibrosis, and inflammatory disorders. researchgate.net This multi-pronged approach is expected to yield greater therapeutic benefits than monotherapy.

In Cancer: The LPA pathway contributes to chemoresistance through various mechanisms, including the activation of survival pathways and the prevention of apoptosis. nih.gov Preclinical evidence shows that inhibiting this pathway, for instance with an autotaxin inhibitor, can have a synergistic effect with chemotherapeutic agents like doxorubicin, leading to reduced tumor growth and metastasis. nih.gov Targeting LPA receptors has also been shown to sensitize cancer cells to radiation therapy. nih.gov

In Fibrosis: Fibrotic diseases are characterized by excessive scarring and tissue remodeling. google.com LPA, acting through the LPA1 receptor, is a key driver of fibrosis. baybridgebio.comnih.govresearchgate.net Preclinical models have consistently demonstrated that LPA1 receptor antagonists can inhibit lung and kidney fibrosis. nih.gov Clinical trials have shown that LPA1 antagonists can slow the decline in lung function in patients with idiopathic pulmonary fibrosis, both as a monotherapy and in combination with existing anti-fibrotic drugs. faseb.orgbms.com The combination of an LPA1 antagonist with pirfenidone (B1678446) has shown synergistic effects in reducing fibrosis markers in vitro. google.com

In Inflammation and Autoimmunity: LPA signaling plays a role in inflammatory processes and immune cell function. mdpi.com Preclinical studies in models of rheumatoid arthritis have shown that LPA receptor inhibitors can ameliorate disease. biomolther.org In systemic sclerosis, an LPA1 receptor antagonist has demonstrated target engagement and some promising clinical and biological changes in a phase 2 study. umich.edu These findings support the rationale of combining LPA receptor antagonists with anti-inflammatory or immunosuppressive agents to achieve enhanced efficacy.

The table below provides a summary of the preclinical evidence and rationale for combination strategies involving this compound.

Disease AreaCombination RationalePreclinical and Clinical Evidence
Cancer Overcoming chemoresistance and targeting the tumor microenvironment.Synergistic effects with doxorubicin and paclitaxel in breast cancer models. nih.gov Enhanced apoptosis with gemcitabine in pancreatic cancer models. nih.gov
Fibrosis Targeting multiple pro-fibrotic pathways for enhanced anti-fibrotic effect.Synergistic reduction of fibrosis markers with pirfenidone in vitro. google.com Additive efficacy with standard-of-care anti-fibrotics in clinical trials for IPF. faseb.orgbms.com
Inflammation & Autoimmunity Modulating inflammatory and immune responses for synergistic therapeutic effects.Amelioration of disease in preclinical models of rheumatoid arthritis. biomolther.org Promising biological changes in a clinical trial for systemic sclerosis. umich.edu

Future Directions, Translational Considerations, and Research Challenges for Lpa Receptor Antagonist 1

Identification of Novel LPA Receptor Antagonist-1 Derivatives with Improved Profiles

The quest for LPAR1 antagonists began with the screening of existing molecules and has evolved into sophisticated drug discovery programs aimed at identifying novel chemical scaffolds with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov Early-generation antagonists often suffered from limitations such as poor oral bioavailability or cross-reactivity with other LPA receptors (e.g., LPAR3), which could complicate the interpretation of preclinical results and pose challenges for clinical development. nih.govnih.gov

Medicinal chemistry efforts have led to the discovery of second-generation antagonists with significantly improved profiles. For instance, structure-activity relationship (SAR) studies evolving from the clinical compound BMS-986020 led to the discovery of BMS-986278, an oxycyclohexyl acid with a high affinity for human LPAR1. researchgate.net A critical objective in this area is the development of orally active compounds suitable for potential long-term maintenance therapies, particularly in chronic conditions like cancer metastasis. researchgate.net

Recent research has focused on identifying unique molecular frameworks to move beyond the structural similarities shared by many prototypical LPAR1 antagonists. acs.org High-throughput virtual screening campaigns, coupled with functional assays like the Tango β-arrestin recruitment assay, have successfully identified novel scaffolds, such as piperidine (B6355638) derivatives, that bear no obvious structural resemblance to previously disclosed antagonists. acs.orgacs.org These new chemical entities not only expand the repertoire of available research tools but also hold promise for overcoming the limitations of earlier compounds, such as compound-specific toxicities. acs.orgacs.org

Table 1: Examples of Preclinical and Clinical this compound Compounds This table is for informational purposes and lists compounds mentioned in research literature.

Compound NameTarget(s)Key Research Finding/StatusReference(s)
BMS-986020 LPAR1 AntagonistFirst-generation oral antagonist; demonstrated proof-of-mechanism in a Phase 2 IPF trial but was associated with hepatobiliary toxicity. researchgate.netresearchgate.netacs.org
BMS-986278 LPAR1 AntagonistSecond-generation antagonist with improved profile, developed from BMS-986020; advanced to Phase 2 trials for IPF. researchgate.netacs.orgfrontiersin.org
AM095 LPAR1 AntagonistSelective, orally bioavailable antagonist; demonstrated antifibrotic activity in rodent models of lung, kidney, and dermal fibrosis. nih.govresearchgate.netdovepress.com
Ki16425 LPAR1/LPAR3 AntagonistWidely used preclinical tool; shown to reduce kidney damage in diabetic mouse models and impair fear extinction in mice. jcancer.orgmdpi.com
SAR100842 LPAR1/LPAR3 AntagonistCompleted a Phase 2 clinical trial for systemic sclerosis. frontiersin.orgnih.gov
AM966 LPAR1 AntagonistShowed efficacy in murine models of idiopathic pulmonary fibrosis (IPF). nih.govnih.gov
Debio-0719 LPAR1 AntagonistCan prohibit cancer cell metastasis in mouse breast cancer models. researchgate.netjcancer.org
Piperidine 18 LPAR1 AntagonistA potent and selective antagonist with a novel molecular scaffold, identified through high-throughput screening. acs.orgacs.org

Development of Predictive Biomarkers for LPA Receptor Signaling and Antagonist Response

A significant hurdle in translating LPAR1-targeted therapies is the lack of validated predictive biomarkers. Ideal biomarkers would enable patient stratification, monitor target engagement, and predict therapeutic response. While LPA itself was initially proposed as a potential biomarker for conditions like ovarian cancer, its utility is complicated by its nature as a metabolite with a rapid turnover. nih.gov

Research is now shifting towards more robust and reliable markers. One promising avenue is the measurement of downstream mediators of LPAR1 signaling. For example, in a study involving the LPAR1 antagonist BMS-986020, treatment led to a significant reduction in serum extracellular matrix (ECM)-neoepitope biomarkers, and these reductions correlated with improvements in lung fibrosis metrics. researchgate.net This suggests that ECM turnover products could serve as dynamic biomarkers of anti-fibrotic activity. Further studies are needed to validate these and other putative biomarkers, such as those related to inflammation or fibroblast activation. frontiersin.orgersnet.org

It is increasingly likely that a signature panel of multiple biomarkers, rather than a single analyte, will be necessary to accurately predict disease progression and response to LPAR1 antagonists. frontiersin.org Future preclinical research should focus on identifying and validating such biomarker signatures in relevant animal models. This includes exploring short-term dynamic changes in biomarkers post-treatment as potential early indicators of long-term efficacy. frontiersin.org

Investigation of Long-Term Efficacy and Potential Resistance Mechanisms in Preclinical Models

Most preclinical studies on LPAR1 antagonists have focused on acute or short-term treatment regimens. Understanding the long-term efficacy and the potential for resistance to develop is a critical next step. Chronic administration of antagonists in preclinical models of persistent diseases like fibrosis or cancer is necessary to assess sustained target engagement and durability of effect.

One potential challenge to long-term efficacy is the existence of compensatory signaling mechanisms. The lipid signaling network is complex, and prolonged blockade of one receptor may lead to adaptive changes or upregulation of other pathways, potentially reducing the therapeutic effect over time. imrpress.com For instance, in cancer, resistance could emerge because signaling through autotaxin (ATX), other LPA receptors, or non-GPCR LPA receptors like PPARγ also contributes to tumor progression. nih.govnih.gov This suggests that targeting LPAR1 alone may have limitations.

Conversely, some preclinical evidence suggests that repeated treatment can lead to sustained benefits. In models of neuropathic pain, repeated administration of an LPAR1/3 antagonist reversed chronic pain, with the effect lasting even after treatment cessation. tandfonline.com This was linked to the interruption of a feed-forward amplification loop of LPA production involving microglia and astrocytes. tandfonline.com Investigating these mechanisms in different disease contexts will be crucial for predicting long-term outcomes and designing effective, lasting therapies.

Addressing Challenges in Translating Preclinical Findings to Translational Research (Non-Clinical Focus)

The transition from promising preclinical data to successful clinical application is fraught with challenges. A primary issue is the limited translational value of some widely used animal models. frontiersin.org For example, the bleomycin-induced lung fibrosis model in mice, while useful for studying inflammatory and fibrotic processes, does not fully recapitulate the chronic, progressive nature of human idiopathic pulmonary fibrosis. frontiersin.org This discrepancy can lead to a failure to predict clinical efficacy. Developing and validating more predictive preclinical models that better mirror human pathophysiology is essential.

Another challenge lies in the inherent complexity of LPA biology. LPA signaling involves multiple receptors (LPAR1-6) that can have distinct, overlapping, or even opposing functions depending on the cell type and context. nih.govnih.gov Furthermore, many first-generation antagonists exhibit cross-reactivity with other receptors, making it difficult to definitively attribute observed effects solely to LPAR1 inhibition. nih.gov The development of highly selective antagonists has been a key step in overcoming this hurdle, allowing for a more precise dissection of LPAR1-specific functions. nih.gov

Finally, translating preclinical findings requires a deep understanding of a compound's pharmacology beyond its primary target. A critical non-clinical focus is distinguishing on-target from off-target effects. For example, the hepatobiliary toxicity observed with BMS-986020 in monkeys and clinically was determined through non-clinical studies to be a compound-specific issue, not a class-wide effect of LPAR1 antagonism. acs.org Such investigations are vital for de-risking future drug candidates and guiding the development of safer derivatives.

Exploration of Unexplored Therapeutic Niches and Mechanistic Aspects of this compound Biology

While fibrosis is the most advanced therapeutic area for LPAR1 antagonists, preclinical research has illuminated a wide array of other potential applications. nih.gov The role of LPAR1 in mediating cell migration and invasion makes it an attractive target for preventing cancer metastasis. jcancer.orgnih.gov Preclinical models of breast cancer have shown that LPAR1 inhibition can hinder the spread of cancer cells to distant organs. jcancer.org

The nervous system represents another significant frontier. LPAR1 signaling is implicated in the pathophysiology of neuropathic pain, where antagonists have been shown to provide lasting relief in animal models. tandfonline.com There is also emerging evidence for its role in recovery from neurological insults like ischemic stroke and spinal cord injury, where LPAR1 blockade can reduce neuroinflammation and neuronal damage. frontiersin.orgimrpress.com Furthermore, studies have linked LPAR1 to mood regulation, suggesting a potential, albeit less explored, therapeutic niche in neuropsychiatric disorders. mdpi.com

Mechanistically, LPAR1 signals through a complex array of G proteins, including Gαi/o, Gαq/11, and Gα12/13, which in turn activate multiple downstream pathways like Rho, MAPK, and PI3K/Akt. jcancer.orgnih.gov A deeper understanding of this biased signaling—how different ligands can preferentially activate certain pathways over others—could lead to the design of functionally selective antagonists. Additionally, some compounds have been found to act as inverse agonists, actively reducing basal receptor activity, which may offer therapeutic advantages over neutral antagonists in certain diseases. frontiersin.org Elucidating these nuanced mechanistic aspects is key to refining therapeutic strategies.

Conclusion and Outlook on the Preclinical Therapeutic Potential of this compound

The preclinical journey of LPAR1 antagonists has established the LPAR1 signaling axis as a druggable and highly promising therapeutic target for a range of diseases, most notably fibrosis. researchgate.net The progression of several compounds into clinical trials underscores the translational potential of this research. nih.govmdpi.com The development of next-generation antagonists with improved selectivity and oral bioavailability continues to enhance the tools available for both research and potential therapeutic use. researchgate.netacs.org

The outlook for LPAR1 antagonists is bright, but significant work remains at the preclinical level. Future success will depend on addressing the key challenges outlined herein. The development of more predictive animal models and robust biomarker signatures is paramount for improving the translation of preclinical findings. researchgate.netfrontiersin.org Long-term studies are needed to confirm sustained efficacy and investigate potential resistance mechanisms that may arise from the complexity of the LPA signaling network. imrpress.comnih.gov

Continued exploration of LPAR1 biology will undoubtedly uncover new therapeutic niches in areas like oncology, neurology, and inflammatory diseases, expanding the potential impact of this drug class. jcancer.orgimrpress.com The concerted efforts of medicinal chemists, biologists, and pharmacologists to refine antagonist profiles, deepen mechanistic understanding, and improve translational models will be crucial in realizing the full preclinical therapeutic potential of LPAR1 antagonism.

Q & A

Q. What is the mechanism of action of LPA receptor antagonist-1 in modulating LPA signaling pathways?

this compound competitively inhibits lysophosphatidic acid (LPA) binding to specific G protein-coupled receptors (GPCRs), particularly LPA1 and LPA3 subtypes, thereby blocking downstream signaling cascades such as cell proliferation, migration, and fibrotic responses. Methodological validation includes radioligand binding assays to measure receptor affinity (e.g., Ki values) and functional assays (e.g., inhibition of LPA-induced calcium flux) .

Q. How can researchers validate the receptor specificity of this compound in vitro?

Use competitive binding assays with recombinant LPA receptor subtypes (e.g., LPA1, LPA2, LPA3) to compare antagonist IC50 values. Cross-reactivity can be assessed via selectivity panels for related GPCRs. For example, VPC 12249 (a structurally similar antagonist) showed specificity for LPA1/3 over LPA2, validated using transfected cell lines .

Q. What in vivo models are appropriate for studying the therapeutic potential of this compound in fibrosis?

Preclinical models of idiopathic pulmonary fibrosis (IPF) or radiation-induced pneumonitis are commonly used. For instance, murine bleomycin-induced lung fibrosis models demonstrate reduced collagen deposition and inflammatory markers when treated with LPA1 antagonists like BMS-986278, mimicking human pathophysiology .

Q. How should researchers optimize dosing regimens for this compound in pharmacokinetic studies?

Conduct dose-response studies in rodent models to determine plasma half-life, bioavailability, and tissue distribution. Pair this with pharmacodynamic markers (e.g., LPA plasma levels, receptor occupancy assays) to establish therapeutic windows. Evidence from Phase 3 trials for BMS-986278 highlights the importance of oral bioavailability and sustained receptor inhibition .

Q. What are the key biochemical assays to confirm LPA receptor antagonism?

  • Calcium mobilization assays : Measure inhibition of LPA-induced intracellular calcium release.
  • cAMP modulation : Assess antagonist effects on LPA-mediated cAMP suppression.
  • Western blotting : Evaluate downstream signaling proteins (e.g., RhoA, ERK phosphorylation). These methods are standardized in studies using VPC 12249 and other LPA antagonists .

Advanced Research Questions

Q. How can researchers resolve contradictions in the efficacy of this compound across different fibrosis models?

Discrepancies may arise from model-specific LPA receptor expression profiles or pharmacokinetic variability. Address this by:

  • Profiling receptor expression in target tissues (e.g., qPCR, immunohistochemistry).
  • Comparing translational biomarkers (e.g., LPA plasma levels in mice vs. humans).
  • Using genetic knockout models (e.g., LPA1⁻/⁻ mice) to isolate receptor-specific effects .

Q. What strategies mitigate off-target effects of this compound in complex biological systems?

  • Employ proteome-wide selectivity screens to identify unintended interactions.
  • Use conditional knockout models to validate on-target effects in disease-relevant cell types.
  • Optimize chemical scaffolds to reduce affinity for lipid-binding proteins (e.g., albumin) that may alter drug distribution .

Q. How should researchers design studies to evaluate the dual inhibition of LPA1 and LPA3 receptors?

  • Combination therapy : Co-administer subtype-selective antagonists (e.g., LPA1 antagonist + LPA3 antagonist) and compare effects to monotherapy.
  • Gene silencing : Use siRNA targeting LPA1 and LPA3 in tandem to assess additive/synergistic outcomes.
  • Structural analysis : Perform molecular docking studies to identify overlapping binding sites for dual-target inhibition .

Q. What computational approaches predict the binding affinity of this compound derivatives?

  • Molecular dynamics simulations : Model antagonist-receptor interactions over time to identify stable binding conformations.
  • QSAR (Quantitative Structure-Activity Relationship) modeling : Correlate chemical modifications (e.g., acyl chain length) with biological activity.
  • Free energy perturbation : Calculate ΔΔG values to prioritize derivatives with improved affinity .

Q. How can translational studies bridge gaps between preclinical findings and clinical outcomes for this compound?

  • Biomarker-driven trials : Measure LPA levels in patient serum pre-/post-treatment to correlate target engagement with clinical endpoints.
  • Patient-derived organoids : Test antagonist efficacy in 3D cultures of fibrotic lung tissue to mimic human pathophysiology.
  • Reverse translational analysis : Use clinical trial data (e.g., BMS-986278 Phase 3 results) to refine preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.